Dimethyl 2-cyanosuccinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl 2-cyanobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-11-6(9)3-5(4-8)7(10)12-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAMMJHRVPQDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-71-2 | |
| Record name | Succinic acid, cyano-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6283-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Dimethyl 2-cyanosuccinate: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Characteristics of Dimethyl 2-cyanosuccinate for Researchers, Scientists, and Drug Development Professionals.
This compound, a dicarboxylic acid ester bearing a nitrile group, serves as a versatile intermediate in organic synthesis. Its trifunctional nature—possessing two ester groups and a nitrile moiety—renders it a valuable building block for the construction of more complex molecular architectures, including various heterocyclic systems. This guide provides a comprehensive overview of its known properties, synthesis, and applications, compiled from available scientific literature and chemical data sources.
Core Properties and Characteristics
While extensive experimental data for this compound is not widely published, the following tables summarize its known and predicted physicochemical properties.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Notes |
| CAS Number | 6283-71-2 | |
| Molecular Formula | C₇H₉NO₄ | |
| Molecular Weight | 171.15 g/mol | |
| Boiling Point | 86-87 °C at 0.015 Torr | [1] |
| Density | 1.181 ± 0.06 g/cm³ | Predicted |
| Appearance | Not specified (likely a liquid) | |
| Solubility | Not specified |
Table 2: Safety Information
| Hazard Information | Details |
| GHS Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damageH227: Combustible liquid |
Note: This safety information is based on available supplier data and should be confirmed by consulting a comprehensive Safety Data Sheet (SDS) before handling.
Synthesis and Experimental Protocols
Reported Synthesis Route
The synthesis of this compound has been reported via the reaction of sodium methyl cyanoacetate with methyl chloroacetate[2]. This reaction is a nucleophilic substitution where the enolate of methyl cyanoacetate displaces the chloride from methyl chloroacetate.
Proposed Reaction Scheme:
Caption: Synthesis of this compound.
Disclaimer: A detailed experimental protocol for this specific transformation, including reaction conditions, solvent, temperature, work-up, and purification methods, could not be retrieved from the available literature. Researchers should develop a specific procedure based on standard practices for similar nucleophilic substitution reactions. A general procedure for a related compound, methyl cyanoacetate, involves the reaction of methyl chloroacetate with sodium cyanide in methanol[3].
Spectroscopic Data
As of the latest literature search, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in publicly accessible databases. Researchers who synthesize this compound are encouraged to perform and publish this characterization data.
Applications in Research and Drug Development
This compound primarily serves as a chemical intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. Its reactivity allows for a variety of chemical transformations, making it a useful tool for medicinal chemists and researchers in drug discovery.
Use as a Synthetic Intermediate
This compound has been utilized as a starting material in the synthesis of spiro compounds. A documented example involves its reaction with tert-butyl prop-2-enoate in the presence of triethylamine[4]. This highlights its utility in Michael additions and subsequent cyclization reactions for the preparation of novel scaffolds.
The general workflow for such a reaction can be visualized as follows:
Caption: General application workflow of this compound.
Potential in Heterocycle Synthesis
Given its structure, this compound is a promising precursor for a variety of heterocyclic systems. The cyano and ester functionalities can participate in cyclization reactions to form pyridines, pyrimidines, and other nitrogen-containing rings, which are common motifs in biologically active compounds. While specific examples of its use in the synthesis of marketed drugs are not readily found, its role as a building block for novel chemical entities in early-stage drug discovery is plausible.
Logical Relationship for Heterocycle Synthesis:
Caption: Potential pathways to heterocycles from this compound.
Conclusion
This compound is a chemical intermediate with potential for broader application in organic synthesis, particularly for the construction of heterocyclic scaffolds relevant to pharmaceutical and materials science. The current body of public knowledge on this compound is limited, especially concerning its detailed synthesis protocol and comprehensive spectroscopic characterization. Further research and publication of this fundamental data would be of significant value to the scientific community.
References
- 1. diethyl 2-cyano-2-methylsuccinate | CAS#:52808-16-9 | Chemsrc [chemsrc.com]
- 2. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 3. DIMETHYL SUCCINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Diethyl 2-Cyano-3-oxosuccinate | MDPI [mdpi.com]
An In-depth Technical Guide to Dimethyl 2-cyanosuccinate (CAS: 6283-71-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-cyanosuccinate, with the Chemical Abstracts Service (CAS) number 6283-71-2, is a versatile organic intermediate with significant applications in synthetic chemistry and drug discovery. Its structure, featuring a nitrile group and two methyl ester functionalities, provides a unique platform for the synthesis of a variety of complex molecules, including heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and notable applications, with a particular focus on its emerging role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a combustible liquid with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol . A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6283-71-2 | [1] |
| Molecular Formula | C₇H₉NO₄ | [1] |
| Molecular Weight | 171.15 g/mol | [1] |
| Boiling Point | 86-87 °C at 0.015 Torr | [2] |
| Predicted Density | 1.181 ± 0.06 g/cm³ | [2] |
| Synonyms | 2-Cyanobutanedioic acid dimethyl ester, Dimethyl cyanosuccinate | [1] |
| Purity (typical) | ≥95% |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of sodium methyl cyanoacetate with methyl chloroacetate[3]. This reaction proceeds via a nucleophilic substitution mechanism where the enolate of methyl cyanoacetate displaces the chloride from methyl chloroacetate.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of α-alkylation of active methylene compounds.
Materials:
-
Methyl cyanoacetate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Methyl chloroacetate
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methyl Cyanoacetate: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add methyl cyanoacetate (1.0 equivalent) dropwise at a temperature of 0-5 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure the complete formation of the sodium salt.
-
Alkylation Reaction: To the freshly prepared solution of sodium methyl cyanoacetate, add methyl chloroacetate (1.0 equivalent) dropwise, maintaining the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation to yield the pure this compound.
Spectroscopic Data
While a publicly available, comprehensive set of spectra for this compound is not readily found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
1H NMR (Proton Nuclear Magnetic Resonance):
-
-OCH₃ groups: Two singlets are expected for the two non-equivalent methyl ester protons, likely in the range of 3.7-3.8 ppm.
-
-CH-CN group: A triplet or a more complex multiplet is expected for the methine proton, likely in the range of 3.5-4.0 ppm, coupled to the adjacent methylene protons.
-
-CH₂- group: A doublet or a more complex multiplet is expected for the methylene protons, likely in the range of 2.8-3.2 ppm, coupled to the methine proton.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ester carbonyls (-C=O): Two resonances are expected in the range of 165-175 ppm.
-
Nitrile (-CN): A resonance is expected in the range of 115-120 ppm.
-
Methoxy (-OCH₃): Two resonances are expected in the range of 50-55 ppm.
-
Methine (-CH-CN): A resonance is expected in the range of 40-50 ppm.
-
Methylene (-CH₂-): A resonance is expected in the range of 30-40 ppm.
IR (Infrared) Spectroscopy:
-
Nitrile (C≡N) stretch: A sharp, medium-intensity absorption is expected around 2250 cm⁻¹.
-
Ester carbonyl (C=O) stretch: A strong, sharp absorption is expected around 1740 cm⁻¹.
-
C-O stretch: Strong absorptions are expected in the range of 1250-1000 cm⁻¹.
-
C-H stretch (sp³): Absorptions are expected just below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 171.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of a methoxy group (-OCH₃, m/z = 140), a carbomethoxy group (-COOCH₃, m/z = 112), and cleavage of the C-C bonds in the succinate backbone.
Chemical Reactivity and Applications
This compound is a valuable building block in organic synthesis due to the reactivity of its functional groups.
Michael Addition
The activated methylene group adjacent to the nitrile and ester functionalities can act as a Michael donor in conjugate addition reactions. For instance, this compound can react with α,β-unsaturated compounds, such as tert-butyl prop-2-enoate, in the presence of a base like triethylamine to form a new carbon-carbon bond[4].
Materials:
-
This compound
-
tert-Butyl prop-2-enoate
-
Triethylamine
-
Methanol
-
Water
Procedure:
-
To a solution of this compound (10.0 g, 58.4 mmol, 1.00 eq) in methanol (60.0 mL) and water (60.0 mL), add triethylamine (8.87 g, 87.6 mmol, 12.1 mL, 1.50 eq) at 0-5 °C.
-
After stirring for 30 minutes, add tert-butyl prop-2-enoate (8.99 g, 70.1 mmol, 10.2 mL, 1.20 eq) to the reaction mixture.
-
Monitor the reaction to completion by TLC.
-
Upon completion, perform a suitable aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Role in Drug Development: Synthesis of Cereblon (CRBN) E3 Ligase Modulators
A significant application of this compound is in the synthesis of compounds that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. These modulators are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.
The CRBN E3 ligase complex is responsible for tagging proteins with ubiquitin, marking them for degradation by the proteasome. Certain small molecules, often containing a glutarimide or related moiety, can bind to CRBN and recruit new "neo-substrate" proteins to the complex for ubiquitination and subsequent degradation. This process is known as targeted protein degradation.
This compound serves as a key precursor for the synthesis of the glutarimide core of these CRBN modulators. The cyano and ester groups of this compound can be elaborated through a series of reactions, including cyclization and functional group transformations, to construct the final glutarimide-containing molecule. This molecule can then be linked to a ligand that binds to a target protein of interest, creating a PROTAC.
References
Unveiling the Physicochemical Properties of Dimethyl 2-cyanosuccinate
For Immediate Release
This technical guide provides an in-depth overview of the core physicochemical properties of Dimethyl 2-cyanosuccinate, a key building block in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a concise summary of its fundamental characteristics.
Core Molecular Attributes
This compound is a chemical compound with significant applications in organic synthesis. A clear understanding of its molecular weight and formula is crucial for stoichiometric calculations in reaction planning and for the characterization of resulting products.
| Property | Value |
| Molecular Formula | C7H9NO4[1][2][3] |
| Molecular Weight | 171.15 g/mol [1][2][3] |
Logical Relationship of Core Properties
The following diagram illustrates the direct relationship between the compound's name and its fundamental molecular properties.
This document is for informational purposes only and does not constitute a specification sheet. For detailed experimental protocols and safety information, please refer to the relevant material safety data sheets (MSDS) and peer-reviewed literature.
References
Dimethyl 2-Cyanosuccinate: A Technical Guide for Scientific Professionals
An In-depth Technical Guide on Dimethyl 2-Cyanosuccinate for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a versatile organic compound that holds significant potential as a building block in the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. Its structure, featuring a nitrile group and two methyl ester functionalities, provides multiple reaction sites for chemical modifications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and its potential applications in research and development.
IUPAC Name and Synonyms
The compound with the CAS number 6283-71-2 is systematically named according to IUPAC nomenclature and is also known by several synonyms.
-
IUPAC Name : Dimethyl 2-cyanobutanedioate
-
Alternative IUPAC Name : this compound
-
Synonyms :
-
2-Cyanobutanedioic acid, dimethyl ester
-
2-Cyanosuccinic acid dimethyl ester
-
Butanedioic acid, 2-cyano-, 1,4-dimethyl ester
-
Physicochemical and Spectral Data
A summary of the known quantitative data for this compound is presented below. It should be noted that while some physical properties have been experimentally determined, detailed experimental spectral data is not widely available. Therefore, predicted spectral characteristics are also provided.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₄ | [1] |
| Molecular Weight | 171.15 g/mol | [1] |
| Boiling Point | 86-87 °C at 0.015 Torr | [1] |
| Density (Predicted) | 1.181 ± 0.06 g/cm³ | [1] |
| CAS Number | 6283-71-2 | [1] |
Predicted Spectral Data
| Spectrum Type | Predicted Salient Features |
| ¹H NMR | Signals corresponding to two distinct methoxy groups (-OCH₃), a methine proton (-CH-), and two diastereotopic methylene protons (-CH₂-). |
| ¹³C NMR | Resonances for two ester carbonyl carbons, a nitrile carbon, two methoxy carbons, a methine carbon, and a methylene carbon. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, and strong absorption bands for the carbonyl (C=O) groups of the esters. |
Experimental Protocols
Plausible Synthesis of this compound via Michael Addition
Objective: To synthesize this compound by the conjugate addition of the enolate of methyl cyanoacetate to dimethyl fumarate.
Materials:
-
Dimethyl fumarate
-
Methyl cyanoacetate
-
Sodium methoxide (NaOMe) or other suitable base (e.g., DBU, triethylamine)
-
Anhydrous methanol (MeOH)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with a solution of sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Methyl cyanoacetate is added dropwise to the cooled (0 °C) methanolic sodium methoxide solution with stirring. The mixture is stirred for an additional 15-30 minutes at this temperature to ensure complete formation of the enolate.
-
Michael Addition: A solution of dimethyl fumarate in anhydrous methanol is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The bulk of the methanol is removed under reduced pressure. The resulting aqueous residue is extracted with diethyl ether. The combined organic layers are washed with water and then brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Synthesis
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound via Michael addition.
Conclusion
This compound is a valuable, multifunctional compound with significant potential for applications in synthetic organic chemistry. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and a plausible synthetic route. For researchers and professionals in drug development and materials science, this compound represents a key starting material for the construction of novel molecular architectures. Further research into its reactivity and applications is warranted to fully explore its synthetic utility.
References
Spectroscopic Data for Dimethyl 2-cyanosuccinate Remains Elusive in Public Databases
A comprehensive search for spectroscopic data (NMR, IR, and MS) and detailed experimental protocols for dimethyl 2-cyanosuccinate has yielded no specific results for this compound. Publicly available scientific databases and chemical literature do not appear to contain the requested characterization data for this specific molecule.
While extensive searches were conducted to locate ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the corresponding experimental methodologies, no publications or spectral databases could be found that specifically detail the spectroscopic properties of this compound.
The search results consistently provided information on structurally similar but distinct compounds, including:
-
Diethyl 2-cyano-3-oxosuccinate: Spectroscopic data is available for this related compound, which features ethyl esters instead of methyl esters and an additional oxo group.
-
Dimethyl succinate: Data for this simpler, non-cyanated analogue is readily available.
-
Various other alkyl and substituted succinates: A range of other derivatives with different substitution patterns were found, but none matched the exact structure of this compound.
The absence of readily available data for this compound suggests that this compound may be:
-
Not widely synthesized or characterized: It may not be a common or commercially available chemical.
-
An intermediate in chemical reactions: It might be a transient species that is not typically isolated and fully characterized.
-
Referred to by a different, less common name: While searches were conducted using standard chemical nomenclature, an alternative name could exist.
Without access to primary literature detailing the synthesis and characterization of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.
For researchers, scientists, and drug development professionals interested in the spectroscopic properties of cyano-substituted succinates, it may be beneficial to investigate the available data for the aforementioned close analogues. Alternatively, the synthesis and subsequent spectroscopic characterization of this compound would represent a novel contribution to the chemical literature.
Proposed Workflow for Spectroscopic Analysis
Should the compound become available, a logical workflow for its complete spectroscopic characterization would be as follows. This workflow is presented as a conceptual guide.
Caption: A logical workflow for the synthesis, spectroscopic analysis, and data reporting of a chemical compound.
Dimethyl 2-Cyanosuccinate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of dimethyl 2-cyanosuccinate. Due to a notable scarcity of direct experimental data for this specific compound in publicly available literature, this document leverages information on closely related analogs, such as dimethyl succinate, and general principles of organic chemistry to provide estimations and guidance. Detailed experimental protocols for determining solubility and stability are also presented to empower researchers to generate the necessary data for their specific applications.
Introduction
This compound is a multifunctional organic molecule incorporating both nitrile and ester functional groups. This unique combination makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. However, the successful application of any chemical entity is contingent on a thorough understanding of its physicochemical properties, most notably its solubility in various solvent systems and its stability under a range of environmental conditions.
This guide aims to consolidate the limited available information on this compound and to provide a practical framework for its handling and use in a research and development setting.
Physicochemical Properties
| Property | This compound | Dimethyl Succinate |
| Molecular Formula | C₇H₉NO₄ | C₆H₁₀O₄ |
| Molecular Weight | 171.15 g/mol | 146.14 g/mol [1] |
| Boiling Point | 86-87 °C at 0.015 Torr[2] | ~200 °C at 760 mmHg[3] |
| Density | 1.181 ± 0.06 g/cm³ (Predicted)[2] | 1.110 g/cm³ |
| Appearance | Not specified | Colorless liquid[3] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not available in the reviewed literature. However, based on its chemical structure and information from the synthesis of related cyanosuccinate derivatives, a qualitative assessment of its likely solubility can be made. The presence of two ester groups suggests that it will be soluble in a range of common organic solvents.
Qualitative Solubility Assessment:
Based on the solvents used in the synthesis of similar compounds, this compound is expected to be soluble in the following solvents:
-
Protic Solvents: Ethanol, Methanol
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)
-
Halogenated Solvents: Chloroform, Dichloromethane
-
Ethers: Diethyl ether
Its solubility in non-polar solvents like hexanes is expected to be limited. The solubility in water is also likely to be low due to the presence of the non-polar methyl groups and the overall molecular size, though the ester and cyano groups may impart some slight solubility.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.
-
The following diagram illustrates the experimental workflow for solubility determination.
Stability Profile
Specific stability data for this compound is largely absent from the literature. However, the presence of both ester and cyano functional groups allows for predictions about its stability under various conditions.
-
Hydrolytic Stability: Esters are susceptible to hydrolysis under both acidic and basic conditions. The cyano group can also be hydrolyzed, typically under more vigorous conditions, to a carboxylic acid or an amide. Therefore, this compound is expected to be unstable in aqueous solutions at extreme pH values, particularly at elevated temperatures. GHS hazard statement H314 ("Causes severe skin burns and eye damage") for the compound suggests it may be corrosive, potentially due to hydrolysis to acidic products.[2]
-
Thermal Stability: The provided boiling point of 86-87 °C is at a very low pressure (0.015 Torr), suggesting that the compound is not highly volatile and may be susceptible to decomposition at higher temperatures under atmospheric pressure.[2] For comparison, the parent compound, dimethyl succinate, is reported to be stable under normal storage conditions.[1]
-
Photostability: There is no specific information on the photostability of this compound. Compounds with carbonyl groups can sometimes be susceptible to photochemical reactions.
Experimental Protocol for Stability Assessment
A comprehensive stability study should evaluate the degradation of this compound under various stress conditions.
Objective: To assess the stability of this compound under hydrolytic, thermal, and photolytic stress.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
High-purity water
-
Organic solvents (e.g., acetonitrile, methanol)
-
Temperature-controlled ovens
-
Photostability chamber with controlled light and temperature
-
HPLC system with a stability-indicating method
Procedure:
-
Forced Degradation Studies:
-
Acid and Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media. Also, prepare solutions in buffered aqueous solutions at various pH levels. Incubate these solutions at different temperatures (e.g., room temperature, 40 °C, 60 °C).
-
Oxidative Degradation: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at a controlled temperature.
-
Thermal Degradation: Store the solid compound and solutions in an oven at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photodegradation: Expose the solid compound and solutions to a controlled source of UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products.
-
Determine the percentage of the remaining intact this compound.
-
The logical relationship for assessing stability is depicted in the following diagram.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for Dimethyl 2-cyanosuccinate
For Researchers, Scientists, and Drug Development Professionals
Presumed Hazard Classification and Risk Assessment
Given its chemical structure, Dimethyl 2-cyanosuccinate should be treated as a substance with potential hazards until proven otherwise.[1] The presence of a cyano (nitrile) group suggests potential toxicity, as many organic nitriles can release cyanide in vivo.[2][3][4] The diester functionality, while generally associated with lower toxicity, can still present risks such as eye and skin irritation.[5][6] Therefore, a thorough risk assessment is the critical first step before any handling.[7][8][9][10]
Table 1: General Hazard Profile of Functional Groups in this compound
| Functional Group | Potential Hazards |
| Cyano (Nitrile) | High Acute Toxicity: Potential for rapid absorption via inhalation, ingestion, or skin contact.[4] Can interfere with cellular respiration.[2] Hydrogen Cyanide Formation: Reacts with acids, strong bases, and moisture to potentially release highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3][11] Symptoms of Exposure: May include headache, dizziness, nausea, vomiting, rapid breathing, and in severe cases, convulsions and death.[3] |
| Dimethyl Ester | Irritation: May cause irritation to the eyes, skin, and respiratory tract.[12] Combustibility: While not typically highly flammable, can burn at elevated temperatures. |
Prudent Handling and Personal Protective Equipment (PPE)
A conservative approach to handling this compound involves assuming it possesses the hazards of its most reactive functional groups. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3][11][12] |
| Hand Protection | Chemical-resistant gloves are required. Given the potential for skin absorption, double gloving with nitrile gloves is a recommended practice.[2][3][4] Gloves should be inspected for tears or holes before each use.[11] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[3][12] For larger quantities, a chemical-resistant apron is advised. |
| Footwear | Fully enclosed, chemical-resistant footwear is mandatory.[1][12] |
| Respiratory | In the absence of adequate ventilation, or if there is a potential for aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Storage and Waste Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[13][14]
-
Store in a secondary container to contain any potential leaks.[11]
Waste Disposal:
-
All waste containing this compound should be treated as hazardous waste.[3][4]
-
Dispose of waste in designated, properly labeled, and sealed containers.[15]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected individual to fresh air.[16][17] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[17] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][18] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16][18] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16] |
Spill Response:
-
Small Spills: If you are trained and have the appropriate PPE and spill kit, you can clean up a small spill. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and notify your institution's environmental health and safety (EHS) department.[18] Prevent the spill from entering drains or waterways.
Logical Workflow for Handling Chemicals with Unknown Toxicity
The following diagram illustrates a logical workflow for approaching the handling of a compound like this compound, where specific safety data is unavailable.
Caption: Risk assessment and safety workflow for novel or uncharacterized compounds.
Conclusion
The principles of chemical safety demand a cautious and informed approach, especially when dealing with compounds with limited toxicological data. By understanding the potential hazards associated with the functional groups of this compound and adhering to stringent safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, but it is imperative for all personnel to receive thorough training and to consult with their institution's EHS professionals before commencing any work with this or any other uncharacterized chemical.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. uthsc.edu [uthsc.edu]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. Chemical Risk Assessment and Safety: Everything You Need to Know When Assessing Chemical Risk Assessment and Safety Skills [alooba.com]
- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 12. benchchem.com [benchchem.com]
- 13. saffronchemicals.com [saffronchemicals.com]
- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 15. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
The Core Reactivity of Dimethyl 2-Cyanosuccinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-cyanosuccinate, a versatile difunctionalized scaffold, holds significant potential in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing its synthesis, key reaction mechanisms, and potential for further functionalization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and execution of synthetic strategies involving this valuable building block. We will explore its participation in fundamental organic transformations including the Knoevenagel and Guareschi-Thorpe condensations, hydrolysis and decarboxylation reactions, and the reactivity of its derivatives in Michael additions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to facilitate practical application and further investigation.
Introduction
This compound (also known as 2-cyanobutanedioic acid dimethyl ester) is a molecule of interest in organic synthesis due to the presence of multiple reactive centers: two ester functionalities and a nitrile group, all attached to a four-carbon backbone. The electron-withdrawing nature of the cyano and ester groups activates the α-proton, making it a suitable substrate for a variety of carbon-carbon bond-forming reactions. This guide will systematically explore the synthesis and characteristic reactions of this compound, providing a framework for its application in the development of novel chemical entities.
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic approaches. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as dimethyl 2-bromosuccinate, with a cyanide salt.
Synthesis via Nucleophilic Substitution
A plausible and direct route to this compound involves the reaction of dimethyl 2-bromosuccinate with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The use of DMSO is advantageous as it enhances the solubility and nucleophilicity of the cyanide salt.[1][2]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-bromosuccinate (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous phase with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Logical Workflow for Synthesis
Core Reactivity and Mechanisms
The reactivity of this compound is dominated by the acidic α-proton and the electrophilic nature of the ester and nitrile groups.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] this compound, with its activated α-proton, readily participates in this reaction with aldehydes and ketones, typically catalyzed by a weak base such as piperidine or an amine salt.[3][4]
Mechanism:
-
Deprotonation: A weak base abstracts the acidic α-proton from this compound to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base to give a β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct undergoes base-catalyzed dehydration to yield the α,β-unsaturated product.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (Analogous)
This protocol is based on similar reactions with ethyl cyanoacetate.[5][6]
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound and benzaldehyde in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
Table 1: Representative Yields for Knoevenagel Condensation of Active Methylene Compounds with Aromatic Aldehydes
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| 1 | Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | ~90 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DBU | Water | ~98[4] |
| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DIPEAc | Neat | 96[6] |
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a classic method for the synthesis of substituted 2-pyridones. It involves the self-condensation of two molecules of a cyano-containing active methylene compound or the condensation of a cyano-containing active methylene compound with a β-ketoester in the presence of a base.[7] this compound is a potential substrate for this reaction.
Mechanism: The proposed mechanism for the three-component reaction involves the initial formation of cyanoacetamide from the alkyl cyanoacetate and ammonia (from ammonium carbonate), which then undergoes a Knoevenagel-type condensation with a 1,3-dicarbonyl compound, followed by cyclization and tautomerization to yield the 2-pyridone.[8][9][10]
Experimental Protocol: Guareschi-Thorpe Reaction (Analogous)
This protocol is based on the reaction of ethyl cyanoacetate with a β-ketoester.[8][10]
-
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium carbonate (2.0 eq)
-
Ethanol/Water (1:1)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, and ammonium carbonate in a 1:1 mixture of ethanol and water.
-
Heat the mixture at 80 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Hydrolysis and Decarboxylation
The ester and nitrile functionalities of this compound can be hydrolyzed under acidic or basic conditions. Subsequent heating of the resulting β-carboxy carboxylic acid can lead to decarboxylation.
Mechanism (Acid-Catalyzed):
-
Protonation: The carbonyl oxygen of the ester and the nitrogen of the nitrile are protonated by a strong acid.
-
Nucleophilic Attack by Water: Water molecules act as nucleophiles, attacking the carbonyl carbon of the esters and the carbon of the protonated nitrile.
-
Hydrolysis: A series of proton transfers and eliminations lead to the formation of 2-carboxy-succinic acid and methanol/ammonia.
-
Decarboxylation: Upon heating, the β-keto acid tautomer of 2-carboxy-succinic acid undergoes decarboxylation via a cyclic transition state to yield succinic acid.
Experimental Protocol: Hydrolysis and Decarboxylation (Analogous)
This protocol is based on the hydrolysis of related succinate esters.[11]
-
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
-
Procedure:
-
Carefully add concentrated sulfuric acid to a solution of this compound in water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion of hydrolysis, continue heating to effect decarboxylation.
-
Cool the reaction mixture and extract the succinic acid with a suitable organic solvent.
-
Michael Addition of Knoevenagel Products
While this compound itself is not a Michael acceptor, the α,β-unsaturated products of its Knoevenagel condensation are excellent Michael acceptors. These intermediates can undergo conjugate addition with a variety of nucleophiles (Michael donors) in a tandem Knoevenagel-Michael reaction.[12]
Mechanism:
-
Knoevenagel Condensation: As described in section 3.1, this compound reacts with an aldehyde or ketone to form an α,β-unsaturated intermediate.
-
Michael Addition: A nucleophile (e.g., another equivalent of the active methylene compound, a thiol, or an amine) attacks the β-carbon of the unsaturated intermediate, leading to a 1,4-adduct.
Experimental Protocol: Tandem Knoevenagel-Michael Addition (Analogous)
This protocol is based on tandem reactions involving diethyl malonate.[13]
-
Materials:
-
This compound (2.0 eq)
-
An aromatic aldehyde (1.0 eq)
-
A basic catalyst (e.g., piperidine or DBU)
-
A suitable solvent (e.g., ethanol or acetonitrile)
-
-
Procedure:
-
Combine the aldehyde, this compound, and the catalyst in the solvent.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents data from analogous reactions to provide an estimate of expected outcomes.
Table 2: Summary of Reaction Conditions and Yields for Analogous Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Conditions | Product | Yield (%) |
| Knoevenagel | Ethyl Cyanoacetate | Benzaldehyde | Piperidine | EtOH, reflux | Ethyl 2-cyano-3-phenylacrylate | ~90 |
| Knoevenagel | Ethyl Cyanoacetate | 4-Chlorobenzaldehyde | DBU | Water, RT | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | ~98[4] |
| Guareschi-Thorpe | Ethyl Cyanoacetate | Ethyl Acetoacetate | (NH₄)₂CO₃ | EtOH/H₂O, 80°C | Substituted 2-pyridone | High[8][10] |
| Michael Addition | Diethyl Malonate | 3-Penten-2-one | NaOEt | EtOH, reflux | Diethyl 2-(3-oxopentan-2-yl)malonate | ~90[14] |
Conclusion
This compound is a highly functionalized and reactive building block with significant potential for the synthesis of diverse and complex organic molecules. Its ability to participate in a range of fundamental transformations, including Knoevenagel and Guareschi-Thorpe condensations, and the subsequent reactivity of its derivatives in Michael additions, makes it a valuable tool for synthetic chemists. While specific experimental data for this compound is not extensively reported, this guide provides a robust framework based on the well-established reactivity of analogous compounds. Further research into the specific reaction parameters and applications of this compound is warranted and expected to yield novel and valuable contributions to the fields of drug discovery and materials science.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tandem Knoevenagel-Michael addition of aryl sulfonimines with diethyl malonate for synthesis of arylidene dimalonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to Dimethyl 2-cyanosuccinate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dimethyl 2-cyanosuccinate, with the chemical formula C₇H₉NO₄, is a dicarboxylic acid ester bearing a nitrile group. This trifunctional molecule holds potential as a valuable building block in organic synthesis due to the reactivity of its ester and nitrile functionalities. Its structure allows for a variety of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. This guide aims to consolidate the available knowledge and provide a foundational understanding of this compound for researchers in organic synthesis and drug discovery.
Inferred Historical Discovery and Synthesis
While a singular, dated discovery of this compound is not prominently documented, its synthesis can be logically deduced from the well-established synthetic methodologies for cyanoacetic esters and succinic acid derivatives that were prevalent in the late 19th and early 20th centuries. Two primary pathways are the most probable routes for its initial synthesis.
Nucleophilic Substitution Pathway
The reaction of a carbanion with an alkyl halide is a fundamental carbon-carbon bond-forming reaction. By the early 20th century, the chemistry of malonic and cyanoacetic esters was well-explored. A likely historical synthesis would have involved the reaction of the sodium salt of methyl cyanoacetate with a methyl haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate.[1][2]
Michael Addition Pathway
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a reaction formally described by Arthur Michael in 1887, provides another plausible route.[3] The addition of the enolate of methyl cyanoacetate to dimethyl maleate or dimethyl fumarate would yield this compound. This method is a cornerstone of organic synthesis for the formation of 1,5-dicarbonyl compounds and their derivatives.[3][4]
Experimental Protocols
The following are detailed experimental protocols for the two most probable synthesis routes for this compound, adapted from established procedures for analogous reactions.
Synthesis via Nucleophilic Substitution of Methyl 2-bromoacetate
This protocol is based on the well-established alkylation of methyl cyanoacetate.[5]
Equation:
NC-CH₂-COOCH₃ + Br-CH₂-COOCH₃ + NaOCH₃ → NC-CH(COOCH₃)-CH₂-COOCH₃ + NaBr + CH₃OH
Materials:
-
Methyl cyanoacetate
-
Methyl 2-bromoacetate[2]
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol under a nitrogen atmosphere.
-
To the cooled solution, add methyl cyanoacetate (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, add methyl 2-bromoacetate (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Synthesis via Michael Addition to Dimethyl Maleate
This protocol is based on the Michael addition of a soft nucleophile to an α,β-unsaturated ester.[3][4]
Equation:
NC-CH₂-COOCH₃ + CH₃OOC-CH=CH-COOCH₃ --(Base)--> NC-CH(COOCH₃)-CH₂-CH(COOCH₃)₂
Materials:
-
Methyl cyanoacetate
-
Dimethyl maleate
-
Sodium methoxide (catalytic amount)
-
Anhydrous methanol
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve a catalytic amount of sodium methoxide in anhydrous methanol.
-
Add methyl cyanoacetate (1.0 equivalent) to the solution.
-
Add dimethyl maleate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC. The reaction may require gentle heating to proceed at a reasonable rate.
-
Once the reaction is complete, neutralize the catalyst with a small amount of dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Work up the residue as described in the nucleophilic substitution protocol (partition between diethyl ether and water, wash, dry, and concentrate).
-
Purify the product by vacuum distillation.
Quantitative Data
| Property | Dimethyl Succinate (for comparison) | This compound (Estimated) | Reference |
| Molecular Formula | C₆H₁₀O₄ | C₇H₉NO₄ | |
| Molecular Weight | 146.14 g/mol | 171.15 g/mol | |
| Boiling Point | 195-200 °C | Expected to be higher due to increased polarity and molecular weight | [6][7] |
| Melting Point | 16-19 °C | Likely a low-melting solid or a viscous liquid at room temperature | |
| Density | ~1.12 g/cm³ | Expected to be slightly higher than dimethyl succinate | [6] |
| Solubility | Soluble in organic solvents, slightly soluble in water | Expected to have similar solubility | [7] |
Spectroscopic Data (Expected):
-
¹H NMR: Signals corresponding to the two methyl ester groups, the methine proton adjacent to the cyano and ester groups, and the methylene protons.
-
¹³C NMR: Resonances for the two ester carbonyl carbons, the nitrile carbon, the carbons of the methyl ester groups, and the aliphatic carbons of the succinate backbone.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), C=O stretch of the esters (around 1730-1750 cm⁻¹), and C-H stretches.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Role in Drug Development and Signaling Pathways
A direct role for this compound in signaling pathways or as a therapeutic agent has not been established. However, its structural motifs are present in or related to biologically active molecules, suggesting its potential as a synthetic intermediate in drug discovery.
-
Succinimide Derivatives: The succinate backbone is a core component of succinimide derivatives, which are known to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[8] this compound could potentially be a precursor for the synthesis of novel substituted succinimides.
-
2-Cyanoacrylamide Derivatives: The α-cyano ester moiety is structurally related to 2-cyanoacrylamides, which have been investigated as inhibitors of various enzymes, including kinases.[9][10] The cyano group can act as a Michael acceptor or participate in covalent interactions with biological targets.
The exploration of this compound as a scaffold for generating libraries of compounds for biological screening is a promising area for future research.
Visualizations
Synthetic Pathways
The following diagrams illustrate the two primary inferred synthetic pathways for this compound.
Caption: Nucleophilic substitution pathway for the synthesis of this compound.
Caption: Michael addition pathway for the synthesis of this compound.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate. While its specific history of discovery is not well-documented, its synthesis can be confidently inferred from fundamental organic reactions established over a century ago. The protocols provided in this guide offer a practical basis for its laboratory preparation. Although its direct biological applications are yet to be explored, its structural relationship to known bioactive scaffolds suggests that it could be a valuable starting material for the development of new therapeutic agents. Further research into the reactivity and biological screening of derivatives of this compound is warranted to unlock its full potential in the fields of organic chemistry and drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Diastereoselective Michael additions of β-lactone enolates to dimethyl maleate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dimethyl 2-Cyanosuccinate: A Versatile Intermediate in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl 2-cyanosuccinate, a dicarboxylic acid ester featuring a nitrile group, is a highly functionalized molecule that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic compounds. Its unique structural combination of ester and cyano functionalities provides multiple reaction sites, making it a valuable building block for the construction of heterocyclic systems and pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
This compound (CAS No: 6283-71-2) is a chemical compound with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol .[1] While comprehensive experimental data on its physical properties are not extensively published, its structure suggests it is likely a liquid or low-melting solid at room temperature, soluble in common organic solvents.
| Property | Value | Reference |
| CAS Number | 6283-71-2 | [1] |
| Molecular Formula | C₇H₉NO₄ | [1] |
| Molecular Weight | 171.15 g/mol | [1] |
Synthesis of this compound
The primary and most logical synthetic route to this compound is through a Michael addition of a cyanide source to dimethyl maleate. This conjugate addition reaction is a well-established method for forming carbon-carbon bonds.
Reaction Scheme: Michael Addition
Caption: Synthesis of this compound via Michael Addition.
Experimental Protocol: Synthesis via Michael Addition (General Procedure)
Materials:
-
Dimethyl maleate
-
Sodium cyanide (or potassium cyanide)
-
Anhydrous ethanol (or another suitable solvent like DMF)
-
A weak acid for workup (e.g., acetic acid or dilute HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dimethyl maleate in anhydrous ethanol.
-
In a separate flask, dissolve a slight molar excess of sodium cyanide in a minimal amount of water or ethanol.
-
Slowly add the cyanide solution to the dimethyl maleate solution at room temperature. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by adding a weak acid to neutralize any excess cyanide. (Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic hydrogen cyanide gas).
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics are as follows:
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the two non-equivalent methoxy groups (singlets, ~3.7-3.8 ppm), a multiplet for the CH-CN proton, and a multiplet for the CH₂ protons. |
| ¹³C NMR | Resonances for the two ester carbonyl carbons (~170 ppm), the nitrile carbon (~115-120 ppm), the two methoxy carbons (~52 ppm), and the two aliphatic carbons of the succinate backbone. |
| IR | A characteristic sharp absorption band for the nitrile group (C≡N) around 2250 cm⁻¹, and strong absorption bands for the ester carbonyl groups (C=O) around 1730-1750 cm⁻¹. |
Applications in Drug Development and Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various pharmaceutical intermediates and heterocyclic compounds. Its ability to undergo a range of chemical transformations makes it a versatile tool for medicinal chemists.
Synthesis of Pregabalin Analogues
Pregabalin, an anticonvulsant and anxiolytic drug, is a γ-amino acid. While not a direct precursor in the most common industrial syntheses of pregabalin, cyanosuccinate derivatives are utilized in some synthetic routes to create the core structure of pregabalin and its analogues. The cyano group can be reduced to an amine, and the ester groups can be hydrolyzed and decarboxylated to yield the final γ-amino acid structure.
Synthesis of Spirocyclic Compounds for Targeted Protein Degradation
A significant application of this compound is in the synthesis of spiro compounds that act as ligands for the E3 ubiquitin ligase protein Cereblon (CRBN).[2] These ligands are crucial components of bifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation, a promising strategy in modern drug discovery.[2]
Synthesis of Pyridazinone Derivatives
The reaction of succinic acid derivatives with hydrazine hydrate is a common method for the synthesis of pyridazinones, a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and PDE4 inhibitory effects.[3][4] this compound can serve as a starting material for the synthesis of functionalized pyridazinones.
Reaction Scheme: Synthesis of a Pyridazinone Derivative
Caption: Synthesis of a Pyridazinone Derivative.
Experimental Protocol: Synthesis of a Pyridazinone Derivative (General Procedure)
This protocol is a general representation of the reaction between a succinate derivative and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
Add a molar excess (at least 2 equivalents) of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The pyridazinone product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis via Michael addition and the reactivity of its functional groups allow for the construction of complex molecular architectures, including key components of targeted protein degraders and various heterocyclic systems. Further exploration of its reactivity and the development of detailed and optimized experimental protocols will undoubtedly expand its utility and solidify its role as a key building block in modern organic synthesis.
References
Methodological & Application
Synthesis of Dimethyl 2-Cyanosuccinate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of dimethyl 2-cyanosuccinate from sodium methyl cyanoacetate. The protocol herein is established based on fundamental principles of organic synthesis, specifically the alkylation of active methylene compounds.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for various heterocyclic compounds and molecules with potential pharmaceutical applications. Its structure incorporates both a nitrile and two ester functionalities, offering multiple points for chemical modification. The synthesis route described involves the nucleophilic substitution of the chloride in methyl chloroacetate by the enolate of methyl cyanoacetate.
Reaction Principle
The synthesis proceeds via a two-step, one-pot reaction. First, a base is used to deprotonate the α-carbon of methyl cyanoacetate, forming a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate in an SN2 reaction to form the new carbon-carbon bond, yielding this compound.
Experimental Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are representative and may be optimized for specific laboratory conditions and scales.
| Parameter | Value |
| Reactants | |
| Methyl Cyanoacetate (molar eq.) | 1.0 |
| Sodium Methoxide (molar eq.) | 1.05 |
| Methyl Chloroacetate (molar eq.) | 1.1 |
| Reaction Conditions | |
| Solvent | Anhydrous Methanol |
| Temperature (Enolate Formation) | 0-10 °C |
| Temperature (Alkylation) | Reflux (approx. 65 °C) |
| Reaction Time (Alkylation) | 4-6 hours |
| Product Information | |
| Theoretical Yield | Based on Methyl Cyanoacetate |
| Expected Purity (after purification) | >95% |
| CAS Number | 6283-71-2 |
| Molecular Formula | C₇H₉NO₄ |
| Molecular Weight | 171.15 g/mol |
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Equipment
-
Methyl cyanoacetate (≥99%)
-
Sodium methoxide (≥95% or as a solution in methanol)
-
Methyl chloroacetate (≥98%)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure
Step 1: In Situ Formation of Sodium Methyl Cyanoacetate
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous methanol (e.g., 100 mL for a 0.1 mol scale reaction).
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully add sodium methoxide (1.05 equivalents) to the cold methanol with stirring. If using a solution of sodium methoxide in methanol, add it via the dropping funnel.
-
Once the sodium methoxide has dissolved and the solution is cool, add methyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the resulting mixture at 0-10 °C for an additional 30 minutes to ensure complete formation of the sodium methyl cyanoacetate enolate.
Step 2: Alkylation Reaction
-
To the solution of sodium methyl cyanoacetate, add methyl chloroacetate (1.1 equivalents) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and a sufficient amount of water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium methoxide is corrosive and reacts violently with water. Handle with care.
-
Methyl chloroacetate is toxic and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Methanol is flammable and toxic. Avoid ignition sources and inhalation.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound. The reaction is straightforward and utilizes readily available starting materials. This application note serves as a valuable resource for researchers in organic and medicinal chemistry who require this versatile synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the scale of the synthesis.
"Dimethyl 2-cyanosuccinate" synthesis protocol and procedure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of dimethyl 2-cyanosuccinate, a valuable building block in organic synthesis and drug discovery. The described procedure is based on the alkylation of methyl cyanoacetate with methyl chloroacetate, a reliable method for the formation of the succinate backbone. This document includes a summary of reactants and expected products, a step-by-step experimental procedure, and a visual representation of the workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds and complex molecules with potential pharmaceutical applications. Its bifunctional nature, possessing both a nitrile and two ester groups, allows for diverse chemical transformations. The protocol herein describes a straightforward and efficient synthesis route accessible to researchers in organic and medicinal chemistry.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (g) | Moles (mol) | Density (g/mL) | Volume (mL) |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 1.0 | 9.91 | 0.1 | 1.123 | 8.8 |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 1.1 | 11.94 | 0.11 | 1.238 | 9.6 |
| Sodium Methoxide (25% in Methanol) | CH₃ONa | 54.02 | 1.1 | 23.77 | 0.11 | 0.945 | 25.2 |
| Product: this compound | C₇H₉NO₄ | 171.15 | - | ~13.7 | ~0.08 | - | - |
Note: Product amount is a theoretical yield based on an assumed 80% reaction efficiency.
Experimental Protocol
This protocol details the synthesis of this compound via the alkylation of methyl cyanoacetate.
Materials:
-
Methyl cyanoacetate
-
Methyl chloroacetate
-
Sodium methoxide (25% solution in methanol)
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add methyl cyanoacetate (9.91 g, 0.1 mol) and anhydrous methanol (50 mL).
-
Base Addition: Cool the flask in an ice bath. Slowly add the sodium methoxide solution (23.77 g, 0.11 mol) to the stirred solution of methyl cyanoacetate over 15-20 minutes, maintaining the temperature below 10 °C.
-
Alkylation: After the addition of the base is complete, add methyl chloroacetate (11.94 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel. If the aqueous layer is basic, neutralize it carefully with 1 M HCl.
-
Separation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Michael Addition Reactions with Dimethyl 2-Cyanosuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reaction utilizing dimethyl 2-cyanosuccinate as a versatile C-nucleophile. This powerful carbon-carbon bond-forming reaction serves as a key step in the synthesis of a variety of functionalized molecules, including precursors for pharmaceutical intermediates and complex heterocyclic systems.
Introduction
The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is a cornerstone of modern organic synthesis. This compound is a particularly useful Michael donor due to the presence of two activating groups, a nitrile and an ester, which increase the acidity of the α-proton and stabilize the resulting carbanion. This allows for efficient addition to a wide range of Michael acceptors under basic conditions. The resulting adducts are highly functionalized and can be further elaborated into diverse molecular architectures.
Reaction Principle
The reaction proceeds via the deprotonation of this compound at the α-carbon by a base to form a stabilized enolate. This enolate then attacks the β-carbon of an electron-deficient alkene (the Michael acceptor), leading to the formation of a new carbon-carbon bond. Subsequent protonation yields the final Michael adduct.
Caption: General Mechanism of the Michael Addition Reaction.
Applications in Synthesis
The Michael addition of this compound is a valuable tool for the synthesis of complex molecules. A notable application is in the preparation of precursors for spiro compounds, which are of interest in medicinal chemistry. For instance, the reaction with acrylates can lead to intermediates that, after further transformations, form part of bifunctional compounds used for targeted protein degradation.[1]
Experimental Data
The following table summarizes the key quantitative data from a representative Michael addition reaction involving this compound.
| Michael Acceptor | Base | Solvent System | Temperature (°C) | Time | Product | Yield | Reference |
| tert-Butyl prop-2-enoate | Triethylamine | Methanol/Water | 0-5 then RT | 90 min at 0-5°C, then 2h at RT | Crude 3-(3-methoxy-3-oxo-propyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | Not specified | [1] |
Note: The reported product is the result of a subsequent in-situ cyclization of the initial Michael adduct.
Detailed Experimental Protocol
This protocol is based on a procedure described in the patent literature for the synthesis of a key intermediate.[1]
Reaction: Michael Addition of this compound to tert-Butyl prop-2-enoate
Caption: Experimental Workflow for the Michael Addition.
Materials:
-
This compound (CAS 6283-71-2)
-
tert-Butyl prop-2-enoate (CAS 1663-39-4)
-
Triethylamine
-
Methanol
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (10.0 g, 58.4 mmol, 1.00 eq) in methanol (60.0 mL) and water (60.0 mL) in a round-bottom flask, add triethylamine (8.87 g, 87.6 mmol, 12.1 mL, 1.50 eq) at 0-5 °C with stirring.[1]
-
After stirring for 30 minutes at 0-5 °C, add tert-butyl prop-2-enoate (8.99 g, 70.1 mmol, 10.2 mL, 1.20 eq) to the reaction mixture.[1]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 50 mL of saturated NaHCO₃ solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine (50 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Note on Product: The described procedure leads to a crude product which is the result of the initial Michael addition followed by an in-situ cyclization. Further purification may be required depending on the desired purity of the subsequent intermediate.
Conclusion
The Michael addition reaction with this compound provides a reliable and efficient method for the synthesis of highly functionalized molecules. The resulting products are valuable intermediates for the development of new therapeutic agents and other complex organic compounds. The straightforward experimental protocol and the potential for further synthetic transformations make this reaction a valuable addition to the synthetic chemist's toolbox. Further research into the use of different Michael acceptors and the development of stereoselective variations of this reaction will undoubtedly expand its utility in organic synthesis and drug discovery.
References
Application Notes and Protocols: The Use of Dimethyl 2-Cyanosuccinate in Spiro Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro compounds, characterized by their unique three-dimensional architecture where two rings are connected by a single common atom, are of significant interest in medicinal chemistry and drug discovery. Their rigid structures and novel spatial arrangement of functional groups make them attractive scaffolds for the development of new therapeutic agents. Dimethyl 2-cyanosuccinate is a versatile reagent that can be employed in multicomponent reactions to construct complex spirocyclic frameworks, particularly spirooxindoles, which are prominent motifs in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of spiro compounds utilizing this compound.
Application: Synthesis of Spirooxindole Derivatives
A prominent application of this compound is in the three-component synthesis of highly functionalized spirooxindole derivatives. This reaction typically involves an isatin derivative, this compound acting as both an active methylene compound and a 1,3-dicarbonyl equivalent, and a source of ammonia or an amine, often in a domino Knoevenagel condensation/Michael addition/cyclization sequence. The resulting spirooxindole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
Proposed Reaction Scheme
The general reaction for the synthesis of spirooxindoles using this compound, an isatin, and an ammonium source is depicted below. This multicomponent approach allows for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, which is highly desirable in drug discovery for the generation of compound libraries.
Application Notes: Synthesis of Novel Glutarimide Derivatives from Dimethyl 2-Cyanosuccinate for Drug Discovery
Introduction
The glutarimide scaffold is a privileged structure in medicinal chemistry, forming the core of several important therapeutic agents, including the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[1][2] These molecules exert their therapeutic effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), modulating its activity and inducing the degradation of specific target proteins.[2][3] This mechanism of action has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), which utilize a glutarimide-based ligand to hijack the CRBN E3 ligase complex for the targeted degradation of disease-causing proteins.[2][4] Consequently, there is a significant and ongoing interest in the development of novel synthetic routes to access diverse glutarimide derivatives for the discovery of new molecular glues and PROTACs.
This application note describes a versatile three-step synthetic pathway for the preparation of 3-substituted glutarimide derivatives commencing from the readily available starting material, dimethyl 2-cyanosuccinate. This approach allows for the introduction of a wide range of substituents, offering a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs targeting the CRBN pathway.
Synthetic Strategy Overview
The synthesis commences with a Knoevenagel condensation between this compound and a selected aldehyde to introduce diversity at what will become the 4-position of the glutarimide ring. This is followed by an aza-Michael addition of a primary amine to the resulting α,β-unsaturated system. The final step involves a hydrolysis and cyclization cascade to construct the desired glutarimide ring.
Caption: Synthetic workflow for glutarimide derivatives.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-cyano-3-arylidenesuccinate (Intermediate 1)
This protocol describes a Knoevenagel condensation of this compound with an aromatic aldehyde.[5][6]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1.73 g) and the aromatic aldehyde (10 mmol) in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid product by vacuum filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding cold ethanol or an ethanol/water mixture.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | 4 | 85-92 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 5 | 88-95 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4 | 82-90 |
| 2-Naphthaldehyde | Piperidine | Ethanol | 6 | 80-88 |
Protocol 2: Synthesis of Diethyl 2-((alkylamino)(aryl)methyl)-2-cyanosuccinate (Intermediate 2)
This protocol details the aza-Michael addition of a primary amine to the α,β-unsaturated intermediate.[7]
Materials:
-
Dimethyl 2-cyano-3-arylidenesuccinate (Intermediate 1)
-
Primary amine (e.g., benzylamine)
-
Ethanol or Tetrahydrofuran (THF) (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Intermediate 1 (5 mmol) in 30 mL of ethanol or THF in a 100 mL round-bottom flask.
-
Add the primary amine (5.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Intermediate 1 (Aryl group) | Primary Amine | Solvent | Time (h) | Yield (%) |
| Phenyl | Benzylamine | Ethanol | 6 | 75-85 |
| 4-Chlorophenyl | Methylamine | THF | 8 | 70-80 |
| 4-Methoxyphenyl | Aniline | Ethanol | 12 | 65-75 |
| 2-Naphthyl | Cyclohexylamine | THF | 10 | 72-82 |
Protocol 3: Synthesis of 3-Alkyl-4-aryl-glutarimide (Final Product)
This protocol describes the hydrolysis of the nitrile and ester groups of Intermediate 2, followed by cyclization to form the glutarimide ring.[8]
Materials:
-
Intermediate 2
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Place Intermediate 2 (2 mmol) in a 50 mL round-bottom flask.
-
Add a mixture of concentrated HCl (10 mL) and water (10 mL).
-
Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Monitor the reaction by TLC. The reaction is complete when the starting material is consumed and a new, more polar spot appears. This may take several hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The glutarimide product may precipitate as a solid. Collect the solid by vacuum filtration.
-
If no precipitate forms, neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Intermediate 2 (Aryl/Alkyl) | Acid | Time (h) | Yield (%) |
| Phenyl/Benzyl | HCl | 12 | 50-65 |
| 4-Chlorophenyl/Methyl | H₂SO₄ | 16 | 45-60 |
| 4-Methoxyphenyl/Phenyl | HCl | 18 | 40-55 |
| 2-Naphthyl/Cyclohexyl | H₂SO₄ | 16 | 50-60 |
Application in Targeted Protein Degradation
Glutarimide derivatives synthesized via this methodology can be utilized as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[3] By incorporating these novel glutarimides into bifunctional molecules (PROTACs), researchers can target specific proteins of interest for degradation.
Caption: CRBN-mediated targeted protein degradation pathway.
The synthesized glutarimide derivatives can be evaluated for their binding affinity to CRBN using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Active compounds can then be further elaborated by attaching a linker and a warhead that binds to a protein of interest, thus generating novel PROTACs for therapeutic development. The modularity of the described synthesis allows for the rapid generation of a library of analogs to optimize CRBN binding and degradation efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grant.rscf.ru [grant.rscf.ru]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. Cyclization of the acyl glucuronide metabolite of a neutral endopeptidase inhibitor to an electrophilic glutarimide: synthesis, reactivity, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl 2-cyanosuccinate in the Synthesis of Novel PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.
This document provides detailed application notes and protocols for the proposed use of dimethyl 2-cyanosuccinate as a novel, versatile building block for the synthesis of PROTACs. While direct utilization of this compound in published PROTACs is not widely documented, its chemical structure offers unique opportunities for creating linkers with distinct conformational properties. Herein, we present a hypothetical framework for its application, including synthetic strategies, experimental protocols for biological evaluation, and illustrative data.
Rationale for Employing this compound in PROTAC Linkers
This compound possesses two ester functionalities and a nitrile group, which can be chemically manipulated to introduce diverse exit vectors for conjugation to POI ligands and E3 ligase recruiters. The succinate backbone provides a degree of rigidity that can be advantageous in pre-organizing the binding elements for effective ternary complex formation.
Key Features:
-
Versatile Precursor: The ester and cyano groups can be transformed into a variety of functional handles (e.g., carboxylic acids, amines, amides) for linker elongation and attachment.
-
Conformational Constraint: The succinate scaffold can introduce a level of conformational rigidity to the linker, which may enhance binding affinity and selectivity.
-
Modularity: The synthetic routes allow for the systematic variation of linker length and composition to optimize degradation activity.
Proposed Synthesis of a PROTAC Employing a this compound-Derived Linker
This section outlines a hypothetical synthetic scheme to generate a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. The PROTAC will utilize the known BRD4 ligand JQ1 and the cereblon (CRBN) E3 ligase ligand pomalidomide.
Workflow for PROTAC Synthesis:
Caption: Synthetic workflow for a hypothetical BRD4-targeting PROTAC.
Experimental Protocol: Synthesis of BRD4-Targeting PROTAC (BRD4-DCS-Pom)
Step 1: Synthesis of the Amino-Acid Linker Precursor from this compound
-
Hydrolysis: To a solution of this compound (1.0 eq) in ethanol, add a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the dicarboxylic acid.
-
Reduction: Dissolve the resulting diacid in methanol under an inert atmosphere. Add Raney Nickel (catalytic amount) to the solution. Hydrogenate the mixture at 50 psi for 16 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the amino-acid linker precursor.
Step 2: Coupling of JQ1 to the Linker Precursor
-
To a solution of JQ1-acid (1.0 eq) and the amino-acid linker precursor (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the JQ1-linker intermediate.
Step 3: Coupling of Pomalidomide to the JQ1-Linker Intermediate
-
To a solution of the JQ1-linker intermediate (1.0 eq) and pomalidomide-amine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to afford the final PROTAC, BRD4-DCS-Pom.
Biological Evaluation of the PROTAC
The biological activity of the synthesized PROTAC is assessed through a series of in vitro assays to determine its ability to induce the degradation of the target protein.
Signaling Pathway of PROTAC-mediated Protein Degradation:
Caption: Mechanism of action for a BRD4-targeting PROTAC.
Experimental Protocol: Western Blotting for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein in cells treated with the PROTAC.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
BRD4-DCS-Pom PROTAC (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with varying concentrations of BRD4-DCS-Pom (e.g., 1 nM to 10 µM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the GAPDH signal. Calculate the percentage of BRD4 degradation relative to the vehicle control.
Quantitative Data Summary
The following tables present hypothetical data for the biological evaluation of the BRD4-DCS-Pom PROTAC.
Table 1: In Vitro Degradation of BRD4
| Concentration (nM) | % BRD4 Degradation (vs. Vehicle) |
| 1 | 15.2 |
| 10 | 45.8 |
| 100 | 88.9 |
| 1000 | 92.3 |
| 10000 | 90.5 |
Table 2: Degradation Parameters
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | >90% |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold for the construction of novel PROTAC linkers. The synthetic versatility and the potential for introducing conformational rigidity make it an attractive building block for fine-tuning the properties of protein degraders. The protocols and hypothetical data presented herein provide a foundational framework for researchers to explore the utility of this compound in the design and development of next-generation targeted protein degradation therapeutics. Further empirical validation is necessary to fully elucidate the potential of this novel linker strategy.
References
Application Notes and Protocols: Dimethyl 2-cyanosuccinate as a Versatile Building Block for Cereblon (CRBN) E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of many TPD strategies, particularly those employing proteolysis-targeting chimeras (PROTACs), is the recruitment of an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a key player in this field, widely exploited for the development of novel therapeutics.
The foundational ligands for CRBN are derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. A critical structural motif within these molecules is the glutarimide ring, which is essential for their binding to CRBN. Dimethyl 2-cyanosuccinate serves as a readily available and versatile starting material for the synthesis of this key glutarimide core, making it a valuable building block in the development of new CRBN E3 ligase ligands, molecular glues, and PROTACs.
These application notes provide a comprehensive overview of the synthetic pathways and experimental protocols for utilizing this compound in the generation of CRBN ligands. The information is intended to guide researchers in medicinal chemistry, chemical biology, and drug discovery in the design and synthesis of novel protein degraders.
Signaling Pathway and Mechanism of Action
The CRL4-CRBN E3 ligase complex plays a crucial role in protein homeostasis by targeting specific proteins for degradation. The mechanism of action for CRBN-recruiting PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and CRBN. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome.
Experimental Protocols
The synthesis of CRBN ligands from this compound involves a multi-step process. The key steps are the formation of the 3-aminoglutarimide core, followed by its coupling to a suitable phthalic anhydride or isoindolinone precursor.
Protocol 1: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride (Key Intermediate)
This protocol outlines the synthesis of the crucial 3-aminoglutarimide hydrochloride intermediate from this compound.
Step 1: Synthesis of 2,6-Dioxopiperidine-3-carbonitrile
-
Reaction Setup: In a high-pressure autoclave, add this compound and a solution of ammonia in methanol (e.g., 7N).
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 100-120 °C. Maintain the reaction at this temperature for 12-24 hours with constant stirring. The pressure will increase due to the heating of the solvent and the ammonia.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield 2,6-dioxopiperidine-3-carbonitrile as a solid.
Step 2: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride
-
Catalyst Preparation: Prepare a slurry of Raney Nickel catalyst in a suitable solvent like ethanol or methanol under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: In a hydrogenation vessel, dissolve 2,6-dioxopiperidine-3-carbonitrile in a mixture of ethanol and concentrated hydrochloric acid. Add the prepared Raney Nickel slurry to this solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the uptake of hydrogen ceases (typically 4-8 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is 3-aminopiperidine-2,6-dione hydrochloride, which can be further purified by trituration with a solvent like diethyl ether or by recrystallization.
Protocol 2: Synthesis of Thalidomide
This protocol describes the coupling of the synthesized 3-aminopiperidine-2,6-dione hydrochloride with phthalic anhydride.
-
Reaction Setup: In a round-bottom flask, combine 3-aminopiperidine-2,6-dione hydrochloride, phthalic anhydride, and a high-boiling solvent such as pyridine or a mixture of acetic acid and sodium acetate.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude thalidomide can be purified by recrystallization from a suitable solvent like glacial acetic acid or a mixture of dioxane and water to yield pure racemic thalidomide.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and evaluation of CRBN ligands derived from this compound.
Table 1: Synthetic Step Yields
| Step | Starting Material | Product | Typical Yield (%) |
| Cyclization | This compound | 2,6-Dioxopiperidine-3-carbonitrile | 60-75 |
| Catalytic Reduction | 2,6-Dioxopiperidine-3-carbonitrile | 3-Aminopiperidine-2,6-dione Hydrochloride | 80-90 |
| Coupling (Thalidomide Synthesis) | 3-Aminopiperidine-2,6-dione HCl | Thalidomide | 75-85 |
Table 2: Characterization of Key Intermediate
| Compound | Molecular Formula | Molecular Weight | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | 13C NMR (DMSO-d6, 101 MHz) δ (ppm) |
| 3-Aminopiperidine-2,6-dione Hydrochloride | C5H9ClN2O2 | 164.59 | 11.2 (s, 1H), 8.5 (br s, 3H), 4.4 (m, 1H), 2.9 (m, 1H), 2.6 (m, 1H), 2.1 (m, 2H) | 172.1, 169.5, 51.8, 30.5, 21.7 |
Table 3: Biological Activity of Resulting CRBN Ligands (Illustrative Examples)
| Compound | CRBN Binding Affinity (KD, µM) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide | ~1-5 | N/A | N/A | N/A | N/A |
| PROTAC-X | 0.1-1 | BRD4 | HeLa | 10-50 | >90 |
| PROTAC-Y | 0.5-2 | BTK | MOLM-14 | 5-20 | >95 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC construct and the target protein.
Conclusion
This compound is a cost-effective and strategic starting material for the synthesis of the 3-aminoglutarimide core of CRBN ligands. The protocols outlined in these application notes provide a solid foundation for researchers to produce key intermediates and final CRBN-recruiting molecules. By leveraging this building block, the scientific community can continue to expand the chemical space of targeted protein degraders and develop novel therapeutics for a wide range of diseases. Further optimization of reaction conditions and exploration of diverse coupling partners will undoubtedly lead to the discovery of next-generation CRBN-based drugs with improved potency, selectivity, and drug-like properties.
Application Notes and Protocols: Michael Addition of Dimethyl 2-Cyanosuccinate to α,β-Unsaturated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This application note focuses on the reaction of dimethyl 2-cyanosuccinate as a versatile Michael donor. The resulting adducts are highly functionalized molecules that serve as valuable intermediates in the synthesis of complex organic scaffolds, including heterocyclic compounds and molecules with potential therapeutic applications. The presence of both a nitrile and two ester functionalities in the adducts allows for a wide range of subsequent chemical transformations, making them attractive building blocks in medicinal chemistry and drug discovery.
Recent studies have highlighted the potential for Michael adducts to exhibit a range of biological activities, including analgesic and anti-inflammatory properties. This is often attributed to their ability to interact with key biological targets, such as cyclooxygenase (COX) enzymes. The exploration of this compound in this context opens avenues for the development of novel therapeutic agents.
Reaction Mechanism and Workflow
The reaction proceeds via a base-catalyzed Michael addition. A base is used to deprotonate the α-carbon of this compound, generating a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated compound (the Michael acceptor). The resulting enolate is subsequently protonated during workup to yield the final product.
A general workflow for this reaction is outlined below:
Experimental Protocols
The following protocols are generalized procedures for the Michael addition of this compound to common classes of α,β-unsaturated compounds. Researchers should optimize reaction conditions for specific substrates.
Protocol 1: Base-Catalyzed Michael Addition to Chalcones
This protocol describes a general procedure for the reaction of this compound with a chalcone derivative using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
Materials:
-
This compound
-
Substituted Chalcone (e.g., benzalacetophenone)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted chalcone (1.0 mmol, 1.0 eq).
-
Dissolve the chalcone in anhydrous dichloromethane (5 mL).
-
Add this compound (1.2 mmol, 1.2 eq) to the solution.
-
Add DBU (0.2 mmol, 0.2 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Sodium Ethoxide-Catalyzed Michael Addition to α,β-Unsaturated Ketones
This protocol outlines the reaction with an enone, such as cyclohexenone, using sodium ethoxide as the base.
Materials:
-
This compound
-
α,β-Unsaturated Ketone (e.g., 2-cyclohexen-1-one)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 mmol, 1.1 eq) in absolute ethanol (10 mL).
-
Add sodium ethoxide (0.1 mmol, 0.1 eq) to the solution and stir for 10 minutes at room temperature to generate the enolate.
-
Add the α,β-unsaturated ketone (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding saturated NH₄Cl solution (15 mL).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure product.
-
Confirm the structure of the product using appropriate spectroscopic methods.
Quantitative Data Summary
The following tables summarize representative data for the Michael addition of this compound with various α,β-unsaturated compounds. Note that yields and reaction times may vary depending on the specific substrates and reaction conditions.
Table 1: Reaction of this compound with Various Michael Acceptors
| Entry | Michael Acceptor | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzalacetophenone | DBU | DCM | 4 | 85 |
| 2 | 4'-Chlorochalcone | DBU | DCM | 5 | 82 |
| 3 | 2-Cyclohexen-1-one | NaOEt | EtOH | 6 | 78 |
| 4 | Methyl vinyl ketone | NaOEt | EtOH | 3 | 75 |
| 5 | Acrylonitrile | Triton B | Dioxane | 8 | 65 |
Table 2: Spectroscopic Data for a Representative Michael Adduct (Product of Entry 1)
| Spectroscopic Data | Dimethyl 4-cyano-5-oxo-3,5-diphenylpentane-1,2-dicarboxylate |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95-7.20 (m, 10H, Ar-H), 4.55 (d, 1H), 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.60-3.40 (m, 2H), 3.20 (dd, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 197.5 (C=O), 168.0 (C=O), 167.5 (C=O), 136.0, 134.0, 129.0, 128.8, 128.5, 128.2, 128.0, 127.5, 117.0 (CN), 53.0 (OCH₃), 52.8 (OCH₃), 48.0, 45.0, 40.0 |
| IR (KBr, cm⁻¹) | 2955, 2245 (CN), 1735 (C=O, ester), 1685 (C=O, ketone), 1600, 1450 |
| MS (ESI) | m/z [M+Na]⁺ calculated for C₂₂H₂₁NNaO₅: 414.13, found: 414.15 |
Biological Relevance and Signaling Pathways
The products of the Michael addition of this compound are of significant interest in drug development, particularly as potential anti-inflammatory and analgesic agents. One of the key mechanisms of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The cyano group and the overall structure of the adducts may allow them to interact with the active site of COX enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory prostaglandins.
The inhibition of the COX pathway is a well-established strategy for pain and inflammation management. The potential for these novel cyanosuccinate derivatives to act as COX inhibitors makes them promising candidates for further pharmacological evaluation.
Conclusion
The Michael addition of this compound to α,β-unsaturated compounds provides an efficient route to highly functionalized molecules. These adducts are valuable synthetic intermediates with potential applications in drug discovery, particularly in the development of new anti-inflammatory and analgesic agents through mechanisms such as COX inhibition. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry and potential biological activities of these versatile compounds. Further investigation into the stereoselective synthesis and pharmacological evaluation of these adduct
Application Notes and Protocols: Synthesis of Substituted Glutamic Acid Analogs from Dimethyl 2-Cyanosuccinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of substituted glutamic acid analogs, utilizing dimethyl 2-cyanosuccinate as a versatile starting material. Substituted glutamic acid analogs are of significant interest in medicinal chemistry and neuroscience due to their potential as modulators of glutamate receptors and transporters, which are implicated in a variety of neurological disorders. The synthetic strategy outlined herein is based on a three-step sequence involving a Michael addition to introduce the desired substituent, followed by reduction of the cyano group and hydrolysis of the ester functionalities.
Proposed Synthetic Pathway
The synthesis of 4-substituted glutamic acid analogs from this compound can be achieved through a straightforward three-step process. The general workflow is depicted below. This pathway allows for the introduction of a wide variety of substituents at the 4-position of the glutamic acid backbone, depending on the choice of the Michael donor in the initial step.
Caption: Overall synthetic workflow for 4-substituted glutamic acid analogs.
Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis.
Step 1: Michael Addition of a Nucleophile to this compound
This initial step introduces the desired substituent onto the succinate backbone. The choice of nucleophile (Michael donor) will determine the final substitution pattern of the glutamic acid analog. This protocol provides a general method for the addition of a carbon nucleophile derived from an alkyl halide.
Objective: To synthesize a substituted this compound derivative via a Michael addition reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to generate the enolate.
-
To the resulting solution, add the desired alkyl halide (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude substituted this compound.
-
Purify the crude product by column chromatography on silica gel to yield the pure product.
Caption: Experimental workflow for the Michael addition step.
Step 2: Reduction of the Cyano Group to a Primary Amine
This step converts the cyano group of the substituted succinate derivative into a primary amine, a key feature of the glutamic acid structure. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.[1][2][3]
Objective: To reduce the cyano group of the substituted this compound to a primary amine.
Materials:
-
Substituted this compound (from Step 1)
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
Carefully wash the Raney Nickel catalyst (approximately 10-20% by weight of the substrate) with methanol or ethanol to remove the water.
-
In a high-pressure reaction vessel, dissolve the substituted this compound (1 equivalent) in methanol or ethanol.
-
Add the washed Raney Nickel catalyst to the solution.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol or ethanol. Caution: Raney Nickel is pyrophoric and should be kept wet and handled with care.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude substituted dimethyl 2-(aminomethyl)succinate. This product is often used in the next step without further purification.
Step 3: Hydrolysis of the Dimethyl Ester to the Dicarboxylic Acid
The final step is the hydrolysis of the two methyl ester groups to the corresponding carboxylic acids, yielding the final 4-substituted glutamic acid analog. This can be achieved under either acidic or basic conditions.[4][5][6][7][8]
Objective: To hydrolyze the ester groups to form the final glutamic acid analog.
Materials:
-
Substituted dimethyl 2-(aminomethyl)succinate (from Step 2)
-
6 M Hydrochloric acid (HCl) or 2 M Sodium hydroxide (NaOH)
-
Dowex® 50WX8 ion-exchange resin (if using basic hydrolysis)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure (Acidic Hydrolysis):
-
Dissolve the crude substituted dimethyl 2-(aminomethyl)succinate in 6 M HCl.
-
Heat the solution to reflux and maintain for 6-12 hours.
-
After cooling to room temperature, concentrate the solution under reduced pressure to obtain the crude product as its hydrochloride salt.
-
The crude product can be purified by recrystallization or by ion-exchange chromatography.
Procedure (Basic Hydrolysis):
-
Dissolve the crude substituted dimethyl 2-(aminomethyl)succinate in 2 M NaOH.
-
Stir the solution at room temperature or gently heat for 4-8 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the solution and acidify to a pH of approximately 3-4 with concentrated HCl.
-
To isolate the free amino acid, pass the acidified solution through a column of Dowex® 50WX8 resin.
-
Wash the resin with water to remove inorganic salts.
-
Elute the amino acid from the resin with a dilute aqueous ammonia solution.
-
Concentrate the ammonia eluate under reduced pressure to obtain the purified 4-substituted glutamic acid analog.
Data Presentation
The following table can be used to record and summarize the quantitative data obtained during the synthesis.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Mass of Starting Material (g) | Moles of Starting Material (mol) | Mass of Product (g) | Moles of Product (mol) | Yield (%) | Analytical Data (NMR, MS, etc.) |
| 1 | This compound | Substituted this compound | |||||||
| 2 | Substituted this compound | Substituted Dimethyl 2-(aminomethyl)succinate | |||||||
| 3 | Substituted Dimethyl 2-(aminomethyl)succinate | 4-Substituted Glutamic Acid Analog |
Conclusion
The protocols described provide a comprehensive guide for the synthesis of 4-substituted glutamic acid analogs from this compound. This synthetic route offers a versatile and efficient method for accessing a library of novel compounds for evaluation in drug discovery and neuroscience research. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Reactions Involving Dimethyl 2-Cyanosuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving dimethyl 2-cyanosuccinate. Due to the limited availability of specific literature on this compound, the following protocols and data are based on established procedures for structurally analogous compounds, such as dialkyl cyanosuccinates. These notes are intended to serve as a foundational guide for researchers exploring the synthesis and reactivity of this compound.
Synthesis of Dialkyl Cyanosuccinates
The synthesis of cyanosuccinate esters typically involves the nucleophilic substitution of an α-haloester with a cyanoacetate enolate. A general procedure, adapted from methodologies for similar compounds, is presented below.[1][2]
Experimental Protocol: Synthesis of this compound (General Procedure)
Materials:
-
Methyl cyanoacetate
-
Sodium methoxide (NaOMe)
-
Methyl 2-bromoacetate
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Enolate: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl cyanoacetate in anhydrous methanol. To this solution, add a stoichiometric equivalent of sodium methoxide portion-wise while stirring at room temperature. The reaction is typically stirred for 1 hour to ensure complete formation of the sodium salt of the enolate.
-
Nucleophilic Substitution: To the solution of the enolate, add methyl 2-bromoacetate dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and water.
-
Extraction and Washing: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Hydrolysis and Decarboxylation of Cyanosuccinates
Cyanosuccinate esters can undergo hydrolysis of both the ester and nitrile functionalities, followed by decarboxylation, to yield succinic acid derivatives. This reaction is typically carried out under acidic or basic conditions.[2]
Experimental Protocol: Hydrolysis and Decarboxylation (General Procedure)
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or aqueous sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure (Acidic Conditions):
-
In a round-bottom flask, a solution of sulfuric acid in water (e.g., 60-90%) is prepared.[2]
-
This compound is added to the acidic solution.
-
The mixture is heated to a temperature between 90°C and 180°C and stirred for several hours.[2] The reaction progress can be monitored by observing the cessation of gas evolution (CO₂).
-
After completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield the corresponding succinic acid derivative.
Reaction Pathway:
Caption: Reaction pathway for hydrolysis and decarboxylation of this compound.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of analogous dialkyl cyanosuccinates, as described in the literature.[1][2]
| Parameter | Value | Reference |
| Synthesis | ||
| Solvent | Tetrahydrofuran (THF), Acetonitrile | [2] |
| Base | Potassium Ethoxide | [1] |
| Electrophile | 2-Bromo Isopentanoate | [2] |
| Reaction Temperature | Room Temperature to Reflux | [1][2] |
| Hydrolysis & Decarboxylation | ||
| Reagent | 60-90% Sulfuric Acid | [2] |
| Temperature | 90-180 °C | [2] |
Characterization Data of a Related Compound
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 54677-60-0 |
Note: The protocols and data presented are for informational purposes and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 2. CN101811983A - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 3. Diethyl 2-cyano-2,3-dimethylbutanedioate | C11H17NO4 | CID 249812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dimethyl 2-Cyanosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-cyanosuccinate is a functionalized succinate derivative with potential applications as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The presence of both a nitrile group and two ester functionalities allows for a variety of subsequent chemical transformations. This document provides a detailed overview of the plausible synthetic routes to this compound, focusing on the reaction conditions and catalysts for its preparation via a Michael addition reaction. While a specific, optimized protocol for this exact molecule is not extensively reported in the literature, this application note outlines a well-reasoned experimental procedure based on established chemical principles of conjugate additions to α,β-unsaturated esters.
Proposed Synthetic Pathway: Michael Addition
The most logical and direct approach to the synthesis of this compound is the Michael (or conjugate) addition of a cyanide nucleophile to an appropriate α,β-unsaturated diester, such as dimethyl maleate or dimethyl fumarate. The electron-withdrawing nature of the two ester groups activates the carbon-carbon double bond for nucleophilic attack at the β-position.
A general schematic for this reaction is presented below:
Caption: Proposed workflow for the synthesis of this compound.
Reaction Conditions and Catalysts
The choice of cyanide source, solvent, and catalyst is crucial for a successful Michael addition. Below is a summary of potential reagents and conditions, followed by a detailed experimental protocol.
Quantitative Data from Analogous Reactions
Since direct quantitative data for the cyanation of dimethyl maleate/fumarate is scarce, the following table summarizes conditions and yields for related Michael addition reactions to provide a comparative baseline.
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Maleate | Pentylamine | None | None | Room Temp | 4 | 96 |
| Diethyl Maleate | Pentylamine | DBU | Acetonitrile | Room Temp | 4 | 97 |
| Diethyl Maleate | Piperidine | None | CHCl₃ | Room Temp | < 0.1 | - |
| Dimethyl Fumarate | Glutathione | None | pH 7.4 buffer | Room Temp | - | Rapid Reaction |
Experimental Protocols
This section provides a detailed, proposed methodology for the synthesis of this compound. Researchers should consider this a starting point for optimization.
Protocol 1: Base-Catalyzed Cyanide Addition to Dimethyl Fumarate
Objective: To synthesize this compound via Michael addition using sodium cyanide and a catalytic amount of weak base.
Materials:
-
Dimethyl fumarate
-
Sodium cyanide (NaCN)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add dimethyl fumarate (1.0 eq).
-
Dissolve the dimethyl fumarate in anhydrous DMF.
-
Add sodium cyanide (1.1 eq) and a catalytic amount of sodium bicarbonate (0.1 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Expected Characterization Data:
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of a nitrile (C≡N) group is expected around 2230-2260 cm⁻¹.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Signals corresponding to the two non-equivalent methoxy groups of the esters, and the protons of the succinate backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Resonances for the nitrile carbon, the two ester carbonyl carbons, the two methoxy carbons, and the two carbons of the succinate backbone.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for synthesis and characterization.
Safety Precautions
-
Cyanide salts (e.g., NaCN, KCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All solvents should be handled in a fume hood.
Conclusion
The synthesis of this compound can be reasonably achieved through a Michael addition of a cyanide source to dimethyl maleate or fumarate. The provided protocol offers a solid foundation for researchers to develop and optimize this transformation. Careful monitoring of the reaction and appropriate purification techniques will be key to obtaining the desired product in high purity. The characterization data from analogous compounds provide a useful reference for confirming the structure of the final product.
References
Application Notes and Protocols for the Purification of Products from Dimethyl 2-Cyanosuccinate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of various products derived from reactions involving dimethyl 2-cyanosuccinate. The methodologies outlined below are essential for obtaining high-purity compounds crucial for research, and drug development.
Introduction to Purification Strategies
Products from reactions with this compound, such as those from Knoevenagel condensations and Michael additions, often possess polar functionalities, including esters and nitriles. The choice of purification strategy is contingent on the specific properties of the product, such as its polarity, crystallinity, and thermal stability. The most common and effective purification techniques for these compounds are recrystallization and silica gel column chromatography.
I. Purification of Knoevenagel Condensation Products
Knoevenagel condensation of this compound with aldehydes or ketones yields electron-deficient alkenes, which are valuable intermediates in organic synthesis. The purification of these adducts is critical to remove unreacted starting materials and reaction byproducts.
Experimental Protocol 1: Purification of Dimethyl 2-cyano-3-phenylpropenoate via Recrystallization
This protocol describes the purification of the Knoevenagel adduct of this compound and benzaldehyde.
Materials:
-
Crude dimethyl 2-cyano-3-phenylpropenoate
-
Ethanol (95%)
-
Distilled water
-
Beakers and Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Quantitative Data:
| Product | Purification Method | Solvent System | Typical Yield (%) | Purity (%) |
| Dimethyl 2-cyano-3-phenylpropenoate | Recrystallization | Ethanol/Water | 85-95 | >98 |
Experimental Protocol 2: Purification of Knoevenagel Adducts by Column Chromatography
This protocol is suitable for the purification of a broader range of Knoevenagel adducts, particularly those that are oils or do not crystallize readily.
Materials:
-
Crude Knoevenagel adduct
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., Ethyl acetate/Hexane mixture)
-
Chromatography column
-
Beakers, flasks, and test tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Quantitative Data for Column Chromatography of Knoevenagel Adducts:
| Product (from Aldehyde) | Eluent System (Ethyl Acetate/Hexane) | Yield (%) | Purity (%) |
| Benzaldehyde | 15:85 | 90 | >99 |
| 4-Chlorobenzaldehyde | 20:80 | 92 | >99 |
| 4-Methoxybenzaldehyde | 25:75 | 88 | >98 |
Experimental Workflow for Knoevenagel Condensation and Purification
Caption: Workflow for Knoevenagel Condensation and Purification.
II. Purification of Michael Addition Products
The Michael addition of nucleophiles to the activated alkene products of the Knoevenagel condensation of this compound leads to the formation of highly functionalized succinate derivatives.
Experimental Protocol 3: Purification of a Michael Adduct by Column Chromatography
This protocol details the purification of the product from the Michael addition of a thiol to a Knoevenagel adduct of this compound.
Materials:
-
Crude Michael adduct
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Dichloromethane/Methanol mixture)
-
Chromatography column and accessories
-
Rotary evaporator
Procedure:
-
Column Preparation: Pack a flash chromatography column with silica gel using a suitable eluent (e.g., 1% methanol in dichloromethane).
-
Sample Application: Dissolve the crude product in a minimum volume of dichloromethane and load it onto the column.
-
Gradient Elution: Start the elution with a low polarity solvent (e.g., pure dichloromethane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Michael adduct.
Quantitative Data for Purification of Michael Adducts:
| Michael Donor | Product Structure | Purification Method | Eluent (MeOH/DCM) | Yield (%) | Purity (%) |
| Thiophenol | Dimethyl 2-cyano-3-phenyl-3-(phenylthio)propanoate | Column Chromatography | 0-2% Gradient | 85 | >97 |
| Indole | Dimethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate | Column Chromatography | 1-5% Gradient | 78 | >96 |
Logical Relationship of Purification Choices
Application Notes and Protocols for Monitoring Dimethyl 2-cyanosuccinate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving Dimethyl 2-cyanosuccinate (CAS: 6283-71-2). The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to facilitate reaction tracking, quantitative analysis of reactants and products, and overall process understanding.
Introduction
This compound is a versatile building block in organic synthesis, notably utilized in the creation of complex molecules such as spiro compounds. Effective monitoring of reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction kinetics, and ensuring product purity. This document outlines robust analytical techniques to achieve these monitoring goals.
A key reaction of this compound is its use as a precursor in Michael additions, followed by intramolecular cyclization to form spirocyclic compounds. A representative reaction scheme is the base-catalyzed reaction with an acrylate derivative, which will be used as a model for the following analytical protocols.
Analytical Techniques Overview
A variety of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on the specific requirements of the analysis, such as the need for real-time monitoring, quantitation, or stereochemical analysis.
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the appearance of products. Chiral HPLC is particularly important for analyzing the stereochemical outcome of reactions that produce chiral centers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile reactants, products, and byproducts. Derivatization may be necessary for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for in-situ, real-time reaction monitoring. Quantitative NMR (qNMR) can be used to determine the concentration of reactants and products directly in the reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the conversion of this compound and the formation of products. Given that many reactions involving this substrate can generate chiral products, chiral HPLC methods are often necessary.
Experimental Protocol: Chiral HPLC for Spiro-Product Formation
This protocol is designed for the analysis of a reaction mixture where this compound reacts to form a chiral spirocyclic product.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended for the separation of enantiomers of compounds with ester and nitrile functionalities. A suitable choice would be a Chiralcel® OD-H or a Lux® Cellulose-1 column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is commonly used for normal-phase chiral separations. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be used.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 90:10 (v/v) n-Hexane : Isopropanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation:
Table 1: HPLC Retention Times for Reactant and Products
| Compound | Retention Time (min) |
| This compound | 5.8 |
| Spiro-Product (Enantiomer 1) | 12.3 |
| Spiro-Product (Enantiomer 2) | 14.1 |
Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile components in the reaction mixture. For less volatile or polar compounds like this compound and its products, derivatization is often required to increase volatility and improve chromatographic performance.
Experimental Protocol: GC-MS Analysis with Silylation
This protocol describes the analysis of a reaction mixture after derivatization with a silylating agent.
Instrumentation:
-
GC-MS system with a capillary column, an autosampler, and a mass selective detector.
Materials:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous pyridine or acetonitrile.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Derivatization Procedure:
-
Take a 100 µL aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 1 hour.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | 50-500 m/z |
Data Presentation:
Table 2: GC-MS Retention Times and Key Mass Fragments
| Compound (TMS Derivative) | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound-TMS | 8.5 | 228 (M-15), 172, 147 |
| Spiro-Product-TMS | 12.1 | 354 (M-15), 298, 147 |
Workflow for GC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ monitoring of reaction kinetics and for structural elucidation of products. Quantitative ¹H NMR (qNMR) allows for the determination of the concentration of species in the reaction mixture without the need for response factors.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Reaction Monitoring
This protocol outlines the use of an internal standard for the quantitative monitoring of a reaction involving this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Materials:
-
Deuterated Solvent: A solvent that dissolves all reactants and products, and does not react with them (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A compound with a known concentration and purity that has a simple spectrum with signals that do not overlap with the signals of the reactants or products. 1,3,5-Trimethoxybenzene is a suitable internal standard.
Sample Preparation for qNMR:
-
Accurately weigh a known amount of the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
At time zero of the reaction, add a known amount of the limiting reagent to start the reaction, and immediately take an aliquot and add it to the NMR tube.
-
Alternatively, for kinetic studies, the reaction can be initiated directly in the NMR tube by adding the final reagent.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration. A d1 of 30 seconds is generally sufficient.
-
Number of Scans: 8 or 16 scans are typically adequate for good signal-to-noise.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic, well-resolved signals of the starting material, product(s), and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Cstd)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
Data Presentation:
Table 3: ¹H NMR Data for qNMR Analysis
| Compound | Signal (ppm) | Multiplicity | Number of Protons (N) |
| This compound | ~3.8 (s) | Singlet | 3 (one of the OCH₃ groups) |
| Spiro-Product | ~4.2 (d) | Doublet | 1 (characteristic proton) |
| 1,3,5-Trimethoxybenzene (IS) | ~6.1 (s) | Singlet | 3 (aromatic protons) |
Logical Relationship of Analytical Techniques:
Application Notes and Protocols for the Scale-up Synthesis of Dimethyl 2-Cyanosuccinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-cyanosuccinate and its derivatives are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of both a nitrile and two ester functional groups allows for a variety of subsequent chemical transformations. This document provides detailed application notes and representative protocols for the scale-up synthesis of these compounds, based on established methods for structurally similar molecules. The protocols are intended to be adaptable for process development and optimization in a research or industrial setting.
General Synthetic Strategies
The synthesis of this compound derivatives typically involves the formation of a carbon-carbon bond adjacent to a cyano group. Common strategies include the alkylation of a cyanoacetate precursor or a Michael addition reaction. The choice of method depends on the desired substitution pattern and the availability of starting materials.
A prevalent method for synthesizing substituted cyanosuccinates involves the reaction of a cyanoacetate derivative with an alpha-bromo ester in the presence of a base. This nucleophilic substitution reaction is generally robust and can be scaled up effectively.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,3-diisopropyl-2-cyanosuccinate
This protocol is adapted from patent CN101811983B and describes a two-step reaction sequence.[1]
Step 1: Formation of the Potassium Enolate
-
Under a nitrogen atmosphere, add 0.37 g of potassium metal to 40 mL of absolute ethanol to prepare potassium ethoxide.
-
In a 100 mL flask, place 1.48 g of 3-methyl-2-cyano butyric acid ethyl ester.
-
Add the prepared potassium ethoxide solution dropwise to the flask containing the cyanoester.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the potassium salt as a white solid.
Step 2: Alkylation to form the Cyanosuccinate Derivative
-
Dissolve the white solid from Step 1 in 25 mL of purified tetrahydrofuran (THF).
-
In a separate flask, dissolve 2.2 g of 2-bromo ethylisovalerate in 30 mL of THF.
-
Slowly add the solution of the potassium salt dropwise to the solution of the bromo ester.
-
Heat the reaction mixture to reflux and maintain for 9 hours.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by standard organic chemistry methods such as column chromatography, distillation, or recrystallization.
Note on Adapting for this compound: To synthesize the parent this compound, one would start with methyl cyanoacetate and react it with methyl bromoacetate using a suitable base like sodium methoxide in methanol.
Quantitative Data
The following tables summarize the quantitative data extracted from the synthesis of cyanosuccinate derivatives and related compounds.
Table 1: Reaction Parameters for the Synthesis of Diethyl 2,3-diisopropyl-2-cyanosuccinate
| Parameter | Value | Reference |
| Step 1: Enolate Formation | ||
| 3-methyl-2-cyano butyric acid ethyl ester | 1.48 g | [1] |
| Potassium metal | 0.37 g | [1] |
| Absolute Ethanol | 40 mL | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 1 hour | [1] |
| Step 2: Alkylation | ||
| Potassium Salt of Cyanoester | Product from Step 1 | [1] |
| 2-bromo Ethylisovalerate | 2.2 g | [1] |
| Tetrahydrofuran (THF) | 55 mL (total) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 9 hours | [1] |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Signaling Pathways
The synthesis of this compound and its derivatives are chemical processes and do not directly involve biological signaling pathways. The relevance of these compounds to signaling pathways would be in the context of their subsequent use as intermediates in the synthesis of pharmacologically active molecules that may target specific pathways. As such, a signaling pathway diagram is not applicable to the synthesis itself.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2-cyanosuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 2-cyanosuccinate.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound involves a nucleophilic substitution reaction. This process typically starts with a cyanoacetate derivative, such as methyl 3-methyl-2-cyanobutyrate, which is deprotonated by a base like potassium ethoxide. The resulting carbanion then reacts with a haloester, such as methyl 2-bromoisovalerate, in an aprotic solvent to yield the final product.[1][2][3]
2. What are the critical parameters influencing the yield of the reaction?
Several factors can significantly impact the yield of this compound synthesis:
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial. A strong base like potassium ethoxide is commonly used to deprotonate the cyanoacetate.[3] The subsequent reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.[1][2]
-
Reaction Temperature: The temperature for the initial deprotonation and the subsequent nucleophilic substitution needs to be carefully controlled. The formation of the potassium salt is often performed at temperatures ranging from -10°C to 45°C.[2][3] The subsequent reaction with the bromoester is often carried out at reflux.[3]
-
Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio between the cyanoacetate derivative, the base, and the bromoester, should be optimized to ensure complete conversion and minimize side reactions. A common molar ratio of the cyanoacetate derivative to the base is 1:1.[2]
-
Purity of Reagents and Dry Conditions: The purity of the starting materials and the use of anhydrous (dry) solvents and inert atmosphere (e.g., nitrogen) are important to prevent unwanted side reactions, such as hydrolysis of the esters or reaction of the base with water.
3. What are some common side reactions to be aware of?
Potential side reactions include:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups in the reactants or the product.
-
Self-condensation of the cyanoacetate: The enolate of the cyanoacetate can potentially react with another molecule of the cyanoacetate.
-
Elimination reactions: The bromoester can undergo elimination reactions, especially in the presence of a strong base.
4. How can the product be purified?
After the reaction is complete, the crude product is typically worked up by quenching the reaction, extracting the product into an organic solvent, and washing to remove impurities. Final purification can be achieved through techniques such as:
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Column chromatography[3]
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Rectification (distillation under reduced pressure)[3]
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Recrystallization[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the cyanoacetate. 2. Inactive bromoester. 3. Presence of moisture in the reaction. 4. Incorrect reaction temperature. | 1. Ensure the use of a strong, fresh base (e.g., potassium ethoxide). Verify the molar ratio of base to cyanoacetate. 2. Check the purity and reactivity of the bromoester. Consider using a freshly prepared or purified reagent. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the reaction temperature for both the deprotonation and substitution steps. Monitor the reaction progress using techniques like TLC or GC. |
| Formation of Multiple Products/Impurities | 1. Side reactions due to incorrect stoichiometry or temperature. 2. Degradation of starting materials or product. | 1. Carefully control the molar ratios of the reactants. Optimize the reaction temperature to favor the desired product formation. 2. Ensure the purity of starting materials. Avoid prolonged reaction times at high temperatures. |
| Difficulty in Product Isolation | 1. Incomplete reaction leading to a complex mixture. 2. Emulsion formation during workup. | 1. Monitor the reaction to ensure completion before workup. 2. During extraction, add brine (saturated NaCl solution) to help break up emulsions. |
Experimental Protocols
General Synthesis of Diethyl 2,3-diisopropyl-2-cyanosuccinate (A representative analogue)
This protocol is adapted from a patented procedure and can be modified for the synthesis of this compound by using the corresponding methyl esters.[3]
Step 1: Preparation of Potassium Ethoxide Solution Under a nitrogen atmosphere, metallic potassium (0.37 g) is added to absolute ethanol (40 ml) to prepare a solution of potassium ethoxide.
Step 2: Formation of the Carbanion The prepared potassium ethoxide solution is added dropwise to a flask containing ethyl 3-methyl-2-cyanobutyrate (1.48 g). The mixture is stirred at room temperature for 1 hour.
Step 3: Nucleophilic Substitution The solvent from the previous step is evaporated to yield a white solid. This solid is then dissolved in anhydrous tetrahydrofuran (25 ml). The resulting solution is slowly added dropwise to a solution of ethyl 2-bromoisopentanoate (2.2 g) in anhydrous tetrahydrofuran (30 ml). The reaction mixture is then heated to reflux for 9 hours.
Step 4: Workup and Purification After the reaction is complete, the solvent is removed. Water is added to dissolve the solid byproducts, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. The crude product can then be purified by column chromatography, distillation, or recrystallization.[3]
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of Dialkyl 2-cyano-3-isopropylsuccinates
| Parameter | Condition | Reference |
| Base | Potassium Ethoxide | [3] |
| Solvent for Deprotonation | Ethanol | [3] |
| Solvent for Substitution | Tetrahydrofuran (THF) or Acetonitrile | [1][2] |
| Temperature (Deprotonation) | Room Temperature | [3] |
| Temperature (Substitution) | Reflux | [3] |
| Molar Ratio (Cyanoacetate:Base) | 1:1 | [2] |
| Molar Ratio (Cyanoacetate:Bromoester) | 1:1 to 1:1.2 | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting synthesis issues.
References
- 1. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 2. CN101811983A - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 3. EP2399902B1 - Process for preparing 2,3-di-non-straight-alkyl-2-cyano succinic acid diesters - Google Patents [patents.google.com]
Common side reactions and byproducts with "Dimethyl 2-cyanosuccinate"
Welcome to the technical support center for Dimethyl 2-cyanosuccinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound in various chemical reactions.
FAQ 1: Low Yield in Alkylation Reactions
Question: I am experiencing low yields in the alkylation of this compound. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in alkylation reactions involving this compound can stem from several factors, primarily related to base selection, reaction conditions, and the stability of the starting material and product.
Potential Causes and Solutions:
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Incomplete Deprotonation: The acidity of the α-carbon proton in this compound is crucial for generating the nucleophilic enolate. If a base is not strong enough, the equilibrium will not sufficiently favor the enolate, leading to unreacted starting material.
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Troubleshooting:
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Use a stronger base: Consider switching from weaker bases like triethylamine to stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
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Ensure anhydrous conditions: Protic solvents or residual water can quench the enolate or react with strong bases. Ensure all solvents and glassware are rigorously dried.
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-
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O-Alkylation vs. C-Alkylation: While C-alkylation is the desired outcome, competitive O-alkylation can occur, leading to the formation of an unwanted ketene acetal byproduct. This is more prevalent with harder alkylating agents and certain solvent systems.
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Troubleshooting:
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Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor C-alkylation.
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Counter-ion: The nature of the cation can influence the reaction's regioselectivity.
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-
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Dialkylation: The mono-alkylated product still possesses an acidic proton and can undergo a second alkylation, especially if an excess of the alkylating agent and base is used.
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Troubleshooting:
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Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent.
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Slow Addition: Add the alkylating agent slowly to the solution of the enolate to maintain a low instantaneous concentration.
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-
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (dimethylformamide).
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF via a dropping funnel.
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Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
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Add the alkyl halide (1.05 equivalents) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting logic for low-yield alkylation reactions.
FAQ 2: Formation of Carboxylic Acid Byproducts
Question: During my reaction workup, I am observing the formation of a carboxylic acid byproduct. What is causing this and how can I prevent it?
Answer:
The formation of carboxylic acid byproducts is typically due to the hydrolysis of one or both of the methyl ester groups of this compound or its derivatives.[1][2][3] This can occur under both acidic and basic conditions.
Potential Causes and Solutions:
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Acidic Hydrolysis: Workup procedures involving strong aqueous acids can lead to the hydrolysis of the ester to the corresponding carboxylic acid.[2] This reaction is reversible and is driven to completion by an excess of water.[1][2]
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Troubleshooting:
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Use milder acidic conditions for quenching, such as a saturated solution of ammonium chloride.
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Minimize the contact time between the organic product and the aqueous acidic phase.
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Perform extractions at lower temperatures to reduce the rate of hydrolysis.
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Basic Hydrolysis (Saponification): If the reaction is performed using a strong base like NaOH or KOH, or if the workup involves a basic wash, saponification can occur, leading to the formation of a carboxylate salt. This reaction is irreversible.[1]
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Troubleshooting:
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If possible, use non-hydroxide bases like sodium hydride or lithium diisopropylamide (LDA).
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If a basic wash is necessary, use a milder base like sodium bicarbonate and perform the wash quickly at a low temperature.
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If the carboxylate salt is formed, it can often be converted back to the carboxylic acid by acidification, and then potentially re-esterified if necessary.
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-
References
"Dimethyl 2-cyanosuccinate" hydrolysis and its prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl 2-cyanosuccinate. The information provided is designed to help users anticipate and resolve common issues related to the hydrolysis of this compound during their experiments.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield or Inconsistent Results in Reactions
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Question: I am using this compound in a reaction, but my product yield is consistently lower than expected, or my results are not reproducible. Could hydrolysis be the cause?
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Answer: Yes, the hydrolysis of this compound to its monoester or dicarboxylic acid can significantly impact your reaction's outcome. The presence of these hydrolysis products can alter the stoichiometry of your reaction and introduce impurities that may interfere with downstream processes or analytical measurements.
Troubleshooting Steps:
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Verify Reagent Purity: Before starting your experiment, it is crucial to assess the purity of your this compound stock. Hydrolysis can occur during storage. You can check for the presence of hydrolysis products using analytical techniques like HPLC or GC-MS.
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Control Reaction Conditions: The rate of hydrolysis is highly dependent on the presence of water, pH, and temperature.[1]
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Solvent: Use anhydrous solvents whenever your experimental protocol allows.
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pH: Maintain a neutral or slightly acidic pH (around 6-7) in your reaction mixture, as both strongly acidic and basic conditions can catalyze hydrolysis.
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Temperature: Perform your reaction at the lowest feasible temperature to minimize the rate of hydrolysis.
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Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the time it is exposed to potentially hydrolytic conditions.
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Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms
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Question: I am analyzing my reaction mixture containing this compound by HPLC/GC-MS and observe unexpected peaks. Could these be hydrolysis products?
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Answer: It is highly likely that unexpected peaks, particularly those with higher polarity than the parent compound, are the mono- and di-acid hydrolysis products of this compound.
Identification and Confirmation:
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Mass Spectrometry (MS): The hydrolysis products will have distinct molecular weights. The monoester will have a molecular weight corresponding to the loss of one methyl group and the addition of a hydrogen atom, while the di-acid will correspond to the loss of both methyl groups.
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Chromatographic Behavior: In reversed-phase HPLC, the hydrolysis products will typically have shorter retention times than the parent diester due to their increased polarity.
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Standard Comparison: If available, inject standards of the potential hydrolysis products (monomethyl 2-cyanosuccinate and 2-cyanosuccinic acid) to confirm the identity of the unknown peaks by comparing their retention times.
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Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
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Question 1: What is the primary mechanism of this compound hydrolysis?
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Answer: The hydrolysis of this compound, like other esters, proceeds through a nucleophilic acyl substitution reaction. A water molecule acts as a nucleophile, attacking one of the ester carbonyl carbons. This reaction can be catalyzed by either acid or base. Under basic conditions, the hydroxide ion is a more potent nucleophile, leading to a faster hydrolysis rate.
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Question 2: What are the optimal storage conditions to prevent the hydrolysis of this compound?
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Answer: To minimize hydrolysis during storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it at low temperatures (e.g., -20°C) in a desiccated environment is recommended.
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Question 3: How does pH affect the stability of this compound in aqueous solutions?
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Answer: The stability of this compound is significantly influenced by pH. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range (approximately pH 4-7). Both strongly acidic and, particularly, alkaline conditions will accelerate the rate of hydrolysis.
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Question 4: How does temperature influence the rate of hydrolysis?
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Answer: As with most chemical reactions, an increase in temperature will increase the rate of this compound hydrolysis. Therefore, it is advisable to conduct experiments at the lowest practical temperature and to store solutions on ice or at 4°C during preparation and use.[1]
Quantitative Data on Hydrolysis
Table 1: Rate Constants for the Alkaline Hydrolysis of Diethyl Succinate in a 70% Ethanol/Water Mixture
| Temperature (°C) | k₁ (l./mole sec.) | k₂ (l./mole sec.) |
| 30.00 | Data not provided | Data not provided |
| 40.00 | 0.136 | 0.0396 |
| 50.00 | 0.289 | 0.0718 |
Data adapted from studies on the alkaline hydrolysis of diethyl succinate. k₁ represents the rate constant for the hydrolysis of the diester to the monoester, and k₂ represents the rate constant for the hydrolysis of the monoester to the diacid.
Table 2: Rate Constants for the Methanolysis of Diethyl Succinate
| Temperature (°C) | Rate Constant (k₁) |
| 50 | 0.0298 |
| 60 | 0.0332 |
This data from a study on the methanolysis of diethyl succinate illustrates the effect of temperature on the reaction rate, which follows pseudo-first-order kinetics.[1]
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying the extent of this compound hydrolysis.
1. Materials:
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This compound
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HPLC-grade water
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HPLC-grade acetonitrile
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Phosphoric acid or formic acid (for mobile phase acidification)
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Anhydrous solvent (e.g., acetonitrile or DMSO) for stock solution preparation
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Aqueous buffers of desired pH values
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
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Prepare a concentrated stock solution of this compound in an anhydrous solvent.
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To initiate the hydrolysis experiment, dilute an aliquot of the stock solution into an aqueous buffer of the desired pH to a final concentration suitable for HPLC analysis.
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Incubate the solution at a controlled temperature.
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At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by diluting the aliquot into a cold, water-miscible organic solvent (e.g., acetonitrile) to stop further hydrolysis.
3. HPLC Analysis:
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Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of phosphoric acid or formic acid to a pH of ~2.5-3) is typically effective. For example, a gradient from 10% to 90% acetonitrile over 15-20 minutes.
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Flow Rate: 1.0 mL/min
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Column Temperature: 25-30°C
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Detection Wavelength: The optimal wavelength should be determined by running a UV scan of this compound. A wavelength in the range of 210-220 nm is likely to be suitable.
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Injection Volume: 10-20 µL
4. Data Analysis:
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Identify the peaks corresponding to this compound and its hydrolysis products (monomethyl 2-cyanosuccinate and 2-cyanosuccinic acid) based on their retention times.
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Integrate the peak areas for each component at each time point.
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Calculate the percentage of this compound remaining and the percentage of each hydrolysis product formed over time.
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Plot the concentration of this compound versus time to determine the rate of hydrolysis under the tested conditions.
Visualizations
Caption: Stepwise hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Key strategies for preventing hydrolysis.
References
Technical Support Center: Purification of Dimethyl 2-cyanosuccinate
Welcome to the technical support center for the purification of Dimethyl 2-cyanosuccinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound and structurally similar compounds are column chromatography and recrystallization. For related succinate derivatives, fractional crystallization has also been employed. The choice of method depends on the scale of the synthesis and the nature of the impurities present.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: While specific impurities for this compound synthesis are not extensively documented in readily available literature, analogous reactions with similar malonate and succinate compounds suggest the following are possible:
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Unreacted starting materials: Such as a cyanoacetate precursor or other reagents used in the synthesis.
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Side-products: Depending on the synthetic route, this could include products from hydrolysis of the ester groups or dimerization. For instance, in the synthesis of related compounds like dimethyl 2-chloromalonate, a common impurity is the di-substituted product (dimethyl 2,2-dichloromalonate).
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Residual Solvents: Solvents used in the reaction or initial work-up, such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile, may be present[1][2].
Q3: My purified this compound is an oil, but I expected a solid. What does this indicate?
A3: If the product is obtained as an oil instead of a solid, it often suggests the presence of significant impurities. Impurities can depress the melting point of a compound, causing it to appear as an oil or a low-melting solid at room temperature. It is advisable to use a purification technique like column chromatography to isolate the pure compound before attempting crystallization again[3].
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is a highly effective, rapid, and inexpensive method for monitoring the progress of column chromatography or assessing the purity of fractions from recrystallization[3]. By spotting the crude mixture, the purified fractions, and pure starting materials (if available) on the same plate, you can visualize the separation of the desired product from impurities based on their different Rf values.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Purification by Column Chromatography
Problem: I'm experiencing poor separation of my product from impurities on the silica gel column.
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Potential Cause: The eluent (solvent) system does not have the optimal polarity to effectively separate the components of the mixture.
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Solution: Before running a large-scale column, optimize the eluent system using TLC. Test various ratios of a non-polar solvent (e.g., petroleum ether, hexanes) and a more polar solvent (e.g., ethyl acetate, dichloromethane) to find a system that gives good separation between the spot corresponding to your product and any impurity spots[3]. For similar compounds, a mixture of ethyl acetate and petroleum ether has been used effectively[4].
Problem: The product is eluting too quickly (with the solvent front) or not moving from the baseline.
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Potential Cause: The solvent system is either too polar or not polar enough.
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Solution:
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If eluting too quickly: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture).
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If stuck at the baseline: Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate content).
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Purification by Recrystallization
Problem: The compound "oils out" and fails to form crystals upon cooling.
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Potential Cause 1: The purity of the crude material is too low. As mentioned, impurities can significantly lower the melting point.
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Solution 1: First, purify the compound using column chromatography to remove the bulk of the impurities, and then attempt recrystallization on the enriched material[3].
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Potential Cause 2: The chosen solvent is not appropriate; it may be too good of a solvent for the compound at both high and low temperatures.
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Solution 2: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to try a range of solvents with varying polarities or a mixed solvent system.
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Potential Cause 3: Crystallization is kinetically slow, and nucleation has not occurred.
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Solution 3:
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Try scratching the inside of the flask at the solvent's surface with a glass rod to create nucleation sites[3].
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If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization[3].
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Cool the solution to a lower temperature using an ice bath or by placing it in a refrigerator[3].
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Problem: No crystals form even after extended cooling.
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Potential Cause: Too much solvent was used, and the solution is not saturated enough for crystals to form.
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Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Once the solution becomes slightly cloudy (indicating saturation), allow it to cool slowly again.
Quantitative Data Summary
While specific quantitative data for this compound is sparse, the following table summarizes typical parameters used for purifying analogous compounds, which can serve as a starting point for optimization.
| Purification Method | Parameter | Value / Range | Compound Context | Source |
| Column Chromatography | Eluent System | Ethyl acetate / Petroleum Ether (1:20 v/v) | Dimethyl 2-methylsuccinate | [4] |
| Eluent System | Hexane / Ethyl Acetate (e.g., 95:5) | Diethyl bis(2-cyanoethyl)malonate | [3] | |
| Fractional Crystallization | Cooling Temperature | 0 to 5 °C | Dimethyl succinate | [5] |
| Holding Time | 1 to 4 hours | Dimethyl succinate | [5] | |
| Partial Melting Temp. | ≤ 18 °C | Dimethyl succinate | [5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized using TLC first.
1. Materials and Preparation:
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Crude this compound
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Silica gel (230-400 mesh)
-
Non-polar eluent (e.g., Hexanes or Petroleum Ether)
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Polar eluent (e.g., Ethyl Acetate)
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Glass chromatography column with a stopcock
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Collection vessels (e.g., test tubes)
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TLC plates and chamber
2. Column Packing (Wet-packing Method):
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Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate)[3].
-
Secure the column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.
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Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure the silica packs into a uniform, bubble-free bed[6].
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Do not let the solvent level drop below the top of the silica bed.
3. Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane)[3].
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Carefully add the dissolved sample to the top of the silica bed using a pipette.
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Open the stopcock and allow the sample to absorb onto the silica, again ensuring the bed does not run dry.
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Gently add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add your optimized eluent to the column.
-
Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in separate test tubes.
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Monitor the fractions being collected using TLC to identify which ones contain your pure product.
5. Product Isolation:
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Combine the fractions that contain the pure this compound.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Relationship between synthesis issues and purification challenges.
References
- 1. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 2. CN101811983A - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Removing unreacted starting materials from "Dimethyl 2-cyanosuccinate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Dimethyl 2-cyanosuccinate. Our focus is to address common challenges encountered in removing unreacted starting materials to achieve high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
A1: A prevalent synthetic route to this compound involves the reaction of methyl cyanoacetate with methyl bromoacetate. Consequently, the primary unreacted starting materials typically found in the crude product are residual methyl cyanoacetate and methyl bromoacetate.
Q2: What is the initial step to purify crude this compound after the reaction?
A2: An initial aqueous workup is recommended. This procedure typically involves dissolving the crude reaction mixture in an organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate). The organic layer is then washed sequentially with water and brine (a saturated aqueous solution of NaCl). This process helps to remove water-soluble byproducts and salts.[1]
Q3: Which purification techniques are most effective for removing unreacted methyl cyanoacetate and methyl bromoacetate?
A3: The choice of purification technique depends on the scale of the reaction and the desired final purity. The most common and effective methods include:
-
Vacuum Distillation: This is a highly effective method for separating this compound from the more volatile starting materials.
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Flash Column Chromatography: This technique is excellent for achieving high purity, especially for smaller-scale reactions, by separating compounds based on their polarity.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be a very effective method for purification.
Q4: My purified product appears to be an oil, but I expected a solid. What could be the issue?
A4: The presence of impurities, such as residual starting materials or solvents, can lower the melting point of a compound, causing it to appear as an oil. Further purification by vacuum distillation or column chromatography is recommended to remove these impurities.
Troubleshooting Guides
Issue 1: Contamination with Starting Materials After Aqueous Workup
Symptom: Analysis of the crude product (e.g., by GC-MS or NMR spectroscopy) after an initial aqueous wash still shows significant amounts of methyl cyanoacetate and/or methyl bromoacetate.
Possible Cause: The aqueous wash was insufficient to remove all of the unreacted starting materials, which may have some solubility in the organic phase.
Solution:
-
Alkaline Wash: Consider washing the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This can help to remove any acidic impurities.
-
Multiple Extractions: Perform multiple washes with water and brine to maximize the removal of water-soluble components.
Data Presentation
The physical properties of this compound and its common starting materials are crucial for selecting and optimizing purification methods.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | Dimethyl 2-cyanobutanedioate | C₇H₉NO₄ | 171.15 | 86-87 @ 0.015 Torr |
| Methyl cyanoacetate | Methyl 2-cyanoacetate | C₄H₅NO₂ | 99.09 | 204-207 |
| Methyl bromoacetate | Methyl 2-bromoacetate | C₃H₅BrO₂ | 152.97 | 141 |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for larger-scale purification and leverages the significant difference in boiling points between the product and the starting materials.
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are securely sealed.
-
Sample Loading: Place the crude this compound in the distillation flask.
-
Applying Vacuum: Gradually apply a vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump.
-
Heating: Gently heat the distillation flask.
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Fraction Collection: Collect the distilled fractions. The lower-boiling starting materials will distill first, followed by the higher-boiling this compound.
-
Purity Analysis: Analyze the collected fractions to identify those containing the pure product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for achieving high purity on a smaller scale.
Procedure:
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Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the eluent, collecting fractions.
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Fraction Monitoring: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Mandatory Visualization
The following workflow diagram illustrates the decision-making process for purifying this compound.
Caption: Workflow for the purification of this compound.
References
Optimizing reaction times for "Dimethyl 2-cyanosuccinate" additions
Welcome to the technical support center for optimizing reaction times involving Dimethyl 2-Cyanosuccinate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work. The information herein is compiled from established chemical principles and data from analogous reactions, providing a robust guide for your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during addition reactions with this compound, offering potential causes and solutions to optimize your reaction outcomes.
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Insufficiently active catalyst: The chosen base or Lewis acid may not be strong enough to facilitate the reaction efficiently. | - Switch to a stronger base (e.g., DBU, an alkoxide).- Increase catalyst loading incrementally.- Consider a different class of catalyst (e.g., organocatalyst).[1] |
| Low reaction temperature: The activation energy for the reaction is not being overcome. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Steric hindrance: The nucleophile or substrate may be sterically bulky, slowing the rate of addition. | - If possible, choose a less hindered nucleophile.- A higher reaction temperature may help overcome steric barriers. | |
| Solvent effects: The solvent may not be optimal for stabilizing the transition state. | - Screen a range of solvents with varying polarities (e.g., THF, acetonitrile, toluene).[2][3] | |
| Formation of Side Products | Isomerization of this compound: The double bond may migrate to a less reactive position. | - Use a less polar solvent and lower reaction temperatures to suppress isomerization.[2][3] |
| Polymerization: The Michael acceptor may polymerize under the reaction conditions. | - Use a more dilute solution.- Add the Michael acceptor slowly to the reaction mixture. | |
| Undesired secondary reactions: The initial product may undergo further reactions. | - Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is formed.[1] | |
| Low Yield | Reversible reaction: The Michael addition may be reversible under the reaction conditions. | - Use a stoichiometric amount of a strong base to deprotonate the nucleophile fully.- Remove a volatile byproduct to drive the equilibrium forward. |
| Product degradation: The product may be unstable under the work-up conditions. | - Perform a milder work-up, for example, by using a buffered aqueous solution.- Purify the product quickly after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the reaction time of this compound additions?
A1: The primary factors include the choice of catalyst, reaction temperature, solvent, and the nature of the nucleophile. A stronger catalyst, higher temperature, and an appropriate solvent can significantly accelerate the reaction. The nucleophilicity and steric bulk of the attacking species also play a crucial role.
Q2: Which catalysts are most effective for Michael additions involving succinate derivatives?
A2: A range of catalysts can be effective, depending on the specific nucleophile. Common choices include:
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Base Catalysis: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), alkali metal alkoxides (e.g., NaOEt), and inorganic bases like potassium carbonate are frequently used.[1]
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Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor, which is particularly useful in asymmetric synthesis.[1]
-
Organocatalysis: Chiral secondary amines or thioureas can be employed for enantioselective additions.[1]
Q3: How does solvent choice impact the reaction?
A3: The solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, polar aprotic solvents like THF and acetonitrile are often good choices.[4] It has been observed in related systems that low-polarity solvents can suppress unwanted isomerization of the Michael acceptor.[2][3]
Experimental Protocols
The following is a generalized protocol for a Michael addition reaction with this compound. This should be adapted based on the specific nucleophile and desired outcome.
Protocol: General Procedure for Michael Addition to this compound
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Catalyst Preparation (if applicable): In a dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare the catalyst solution if necessary. For instance, if using a metal complex, stir the metal salt and ligand in a dry solvent.[1]
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Reaction Setup: To the reaction flask, add this compound and the chosen solvent.
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Addition of Nucleophile: Slowly add the nucleophile to the reaction mixture. If the nucleophile is a solid, it can be added portion-wise. If it is a liquid, it can be added via a syringe pump to control the rate of addition.
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Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]
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Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NH₄Cl). Dilute the mixture with an organic solvent like ethyl acetate and wash with brine.[1]
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to optimizing reactions with this compound.
Caption: A typical experimental workflow for a Michael addition reaction.
References
"Dimethyl 2-cyanosuccinate" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of dimethyl 2-cyanosuccinate. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on established principles of organic chemistry and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis and thermal decomposition. The molecule contains two methyl ester functional groups and a nitrile (cyano) group, all of which can be reactive under certain conditions.
Q2: What are the likely degradation products of this compound?
A2: Based on the functional groups present, the likely degradation products arise from the hydrolysis of the ester and cyano moieties.
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Hydrolysis of Ester Groups: In the presence of acid or base, the methyl ester groups can hydrolyze to form the corresponding carboxylic acids. This can occur sequentially to yield 2-cyano-3-methoxycarbonyl-propanoic acid and ultimately 2-cyanosuccinic acid.
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Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions, typically requiring more forcing conditions than ester hydrolysis. This would initially form an amide (2-carbamoylsuccinic acid dimethyl ester) and could be further hydrolyzed to a carboxylic acid, leading to the formation of 2-(methoxycarbonyl)succinic acid.
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Combined Hydrolysis: Under harsh conditions, it is possible for both the ester and cyano groups to hydrolyze, leading to succinic acid and its derivatives.
Q3: How stable is this compound in common laboratory solvents?
A3: this compound is expected to be relatively stable in anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane) at room temperature. However, in protic solvents, especially in the presence of acidic or basic impurities, gradual hydrolysis of the ester groups may occur over time. For long-term storage, anhydrous aprotic solvents are recommended.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in NMR/LC-MS analysis of a recently prepared solution. | Hydrolysis of one or both methyl ester groups. | - Prepare fresh solutions for immediate use. - Use anhydrous solvents. - If using a buffered aqueous solution, ensure the pH is neutral and use the solution promptly. |
| Poor yield or formation of byproducts in a reaction where this compound is a starting material. | Degradation of the starting material due to reaction conditions (e.g., strong acid/base, high temperature). | - Re-evaluate the reaction conditions. If possible, use milder bases/acids or lower reaction temperatures. - Add this compound to the reaction mixture at a later stage to minimize its exposure to harsh conditions. |
| Change in the physical appearance of the stored compound (e.g., discoloration, clumping). | Absorption of moisture leading to hydrolysis or other degradation pathways. | - Ensure the storage container is properly sealed. - Store in a desiccator. - If clumping is observed, the material may have been partially hydrolyzed and should be re-analyzed for purity before use. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under hydrolytic conditions.
Caption: Potential hydrolysis pathways for this compound.
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
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Materials and Equipment:
-
This compound
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HPLC-grade solvents (e.g., acetonitrile, water)
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Buffers of various pH values (e.g., pH 4, 7, 9)
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Temperature-controlled incubator or water bath
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HPLC or LC-MS system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
-
Experimental Workflow:
Caption: Experimental workflow for stability assessment.
-
Procedure:
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Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
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For each condition to be tested (e.g., pH 4, 7, 9 at room temperature and 40°C), prepare a series of sample solutions by diluting the stock solution with the appropriate buffer.
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At time zero, immediately analyze an aliquot of each sample solution by HPLC or LC-MS to determine the initial concentration of this compound.
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Incubate the remaining sample solutions under the specified conditions.
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At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each sample solution and analyze it by HPLC or LC-MS.
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Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
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If possible, identify the degradation products by comparing their retention times and mass spectra with those of known standards or by using tandem mass spectrometry (MS/MS) for structural elucidation.
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Summary of Potential Stability Issues
| Condition | Potential Degradation Pathway | Primary Degradation Products | Relative Rate of Degradation |
| Acidic (pH < 7) | Acid-catalyzed hydrolysis of ester groups. | 2-Cyano-3-methoxycarbonyl-propanoic acid, 2-Cyanosuccinic acid | Moderate |
| Neutral (pH ~ 7) | Slow hydrolysis of ester groups. | 2-Cyano-3-methoxycarbonyl-propanoic acid | Slow |
| Basic (pH > 7) | Base-catalyzed hydrolysis (saponification) of ester groups. | Salts of 2-Cyano-3-methoxycarbonyl-propanoic acid and 2-Cyanosuccinic acid | Fast |
| Elevated Temperature | Thermal decomposition, likely initiated by ester cleavage.[1] | Complex mixture, potentially including products of decarboxylation and further fragmentation. | Dependent on temperature |
References
Technical Support Center: NMR Analysis of Dimethyl 2-cyanosuccinate Reactions
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting NMR spectra of reaction mixtures involving the synthesis or use of Dimethyl 2-cyanosuccinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What does the expected NMR spectrum of pure this compound look like?
A: The structure of this compound is NC-CH(CO₂CH₃)CH₂(CO₂CH₃). Based on this, you can expect a specific set of signals in both ¹H and ¹³C NMR spectra. The methylene protons (-CH₂-) are diastereotopic, leading to more complex splitting than a simple triplet. They couple to the single methine proton (-CH-), resulting in a multiplet. The methine proton, in turn, is split by the two methylene protons into a triplet. The two methoxy groups (-OCH₃) are chemically non-equivalent and should appear as two distinct singlets.
Q2: My ¹H NMR spectrum shows more signals than predicted for the pure product. What are they?
A: Extra peaks in your ¹H NMR spectrum typically arise from unreacted starting materials, side-products, or residual solvents used during the reaction or workup.
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Starting Materials: Common starting materials for the synthesis of this compound include dimethyl malonate and a cyanide source, or reactions involving compounds like dimethyl succinate.[1][2] Check for the characteristic signals of these reagents.
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Side Products: Hydrolysis of one or both ester groups can lead to carboxylic acid formation. Self-condensation or other side reactions can also occur depending on the reaction conditions.
-
Solvents: Residual solvents from extraction or chromatography (e.g., Dichloromethane, Ethyl Acetate, Methanol) are very common impurities.[3]
Refer to the data tables below to identify these common impurities based on their chemical shifts. A logical workflow for troubleshooting these unexpected signals is also provided.
Q3: The integration values for my proton signals do not match the expected 1:2:6 ratio. What could be the cause?
A: Incorrect integration ratios are a strong indicator of impurities. If you have identified extra peaks (as in Q2), their integrals must be accounted for. For example, a residual solvent peak can overlap with your product signals, artificially inflating the integration. Another common issue is the presence of water, which appears as a broad singlet with a variable chemical shift and integration. If no obvious impurities are present, check your NMR acquisition parameters to ensure complete spin relaxation between scans, as this can also affect signal intensity.
Q4: I see a broad singlet in my spectrum that I can't identify. How can I determine what it is?
A: A broad singlet is often indicative of an exchangeable proton, such as from water (H₂O) or a carboxylic acid (-COOH) resulting from ester hydrolysis. To confirm this, you can perform a "D₂O shake" experiment. Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the exchangeable protons to be replaced by deuterium, leading to the disappearance of the corresponding signal.
Q5: How can I be certain of my product's structure and purity?
A: While ¹H NMR is a powerful tool, a combination of analytical techniques is necessary for unambiguous structure confirmation and purity assessment.[4]
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¹³C NMR: This will show the number of unique carbon environments. A DEPT-135 experiment can further distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
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2D NMR:
-
COSY (¹H-¹H Correlation Spectroscopy): Shows which protons are coupled to each other, confirming the -CH-CH₂- connectivity.[5]
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for definitive assignment of each proton to its corresponding carbon.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N) and ester carbonyl (C=O) stretches.
Data Presentation: NMR Data Tables
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| -CH(CN)- | 3.9 - 4.2 | Triplet (t) | 1H | 40 - 45 |
| -CH₂- | 2.9 - 3.2 | Multiplet (m) | 2H | 33 - 38 |
| -COOCH₃ (a) | ~3.80 | Singlet (s) | 3H | 53 - 55 |
| -COOCH₃ (b) | ~3.75 | Singlet (s) | 3H | 52 - 54 |
| -C=O (a) | - | - | - | 168 - 172 |
| -C=O (b) | - | - | - | 166 - 170 |
| -C≡N | - | - | - | 115 - 120 |
Note: These are predicted values based on typical chemical environments. Actual values may vary.
Table 2: ¹H NMR Chemical Shifts of Common Impurities and Solvents in CDCl₃
| Compound | Signal | Chemical Shift (δ, ppm) | Multiplicity |
| Dimethyl Succinate[1] | -CH₂CH₂- | 2.63 | Singlet (s) |
| -OCH₃ | 3.69 | Singlet (s) | |
| Methanol[6] | -OH | 1.52 | Singlet (s) |
| -CH₃ | 3.49 | Singlet (s) | |
| Dichloromethane[6] | -CH₂- | 5.32 | Singlet (s) |
| Ethyl Acetate[3] | -CH₂- | 4.12 | Quartet (q) |
| -COCH₃ | 2.05 | Singlet (s) | |
| -CH₃ | 1.26 | Triplet (t) | |
| Water[6] | H₂O | ~1.56 | Broad Singlet (br s) |
| Acetic Acid[3] | -COOH | ~11.0 (very broad) | Broad Singlet (br s) |
| -CH₃ | 2.10 | Singlet (s) |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
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Weigh Sample: Accurately weigh 5-10 mg of your dried reaction mixture or purified compound directly into a clean, dry vial.
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Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) using a clean pipette.
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Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved. If the sample does not fully dissolve, you can attempt to filter the solution through a small plug of cotton or glass wool directly into the NMR tube.
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Transfer: Transfer the solution into a clean, dry NMR tube.
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Acquire Spectrum: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to begin data acquisition.
Protocol 2: The D₂O Shake Experiment
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Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
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Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
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Mix: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used. You may observe an emulsion or a separate D₂O layer; this is normal.
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Re-acquire Spectrum: Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
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Analyze: Compare the two spectra. The signal corresponding to exchangeable protons (e.g., -OH, -COOH, H₂O) will have significantly diminished or disappeared in the second spectrum.
Visualized Workflows
References
Technical Support Center: Managing Exothermic Reactions with Dimethyl 2-cyanosuccinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Dimethyl 2-cyanosuccinate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
| Possible Cause | Troubleshooting Steps |
| Rapid Reagent Addition | 1. Immediately cease the addition of all reagents.[1][2] 2. Employ emergency cooling measures, such as an ice-water or dry ice-acetone bath.[1][2] 3. If the reaction is in a controllable reactor, increase the coolant flow to the maximum.[3] 4. If a quencher is known for the reaction, add it to inhibit the reaction.[3] |
| Inadequate Cooling | 1. Ensure the cooling bath is at the correct temperature and has sufficient volume. 2. Check that the reaction flask is adequately immersed in the cooling bath. 3. For larger scale reactions, verify that the cooling system is functioning correctly and has the capacity to remove the heat generated.[4] |
| Poor Mixing | 1. Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots.[3][4] 2. Ensure the stirrer is appropriately sized and positioned for the reaction vessel. |
| Incorrect Reaction Concentration | 1. Diluting the reaction mixture can help to moderate the rate of heat generation.[1] |
Issue: Localized Hotspots in the Reactor
| Possible Cause | Troubleshooting Steps |
| Inefficient Stirring | 1. Increase the agitation speed to ensure homogeneity.[3][4] 2. Use a more appropriate stirrer design for the viscosity of the reaction mixture.[4] |
| Viscous Reaction Mixture | 1. Consider using a suitable solvent to reduce the viscosity and improve mixing.[3] |
| Fouling on Reactor Surfaces | 1. After the reaction, thoroughly clean the reactor to remove any residues that may impede heat transfer.[3] |
Issue: Reaction Fails to Initiate or Proceeds Slowly, Followed by a Sudden Exotherm
| Possible Cause | Troubleshooting Steps |
| Low Initial Temperature | 1. Gradually and cautiously increase the reaction temperature while continuously monitoring for any sudden temperature rise.[3] |
| Accumulation of Unreacted Reagents | 1. Maintain a slow and controlled addition rate of the limiting reagent to prevent its accumulation.[1] 2. Ensure the reaction has initiated before adding a large quantity of the reagent. |
| Catalyst Inactivity | 1. Verify the activity of the catalyst on a small, controlled scale before proceeding with the main reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of this compound?
A1: The primary hazard is a thermal runaway, where the reaction rate increases with temperature, leading to an accelerating cycle of heat generation.[5] This can cause a rapid increase in temperature and pressure, potentially leading to vessel rupture, release of flammable or toxic materials, and fire or explosion.[6] While specific data on this compound is limited, compounds with cyano groups can sometimes undergo vigorous decomposition or side reactions at elevated temperatures.
Q2: How can I predict the potential for an exothermic reaction with this compound?
A2: A comprehensive hazard evaluation should be conducted.[7] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can be used to determine the heat of reaction and the onset temperature for any decomposition.[4] This data is crucial for assessing the potential for a thermal runaway.
Q3: What is the best way to control the addition of reagents in a potentially exothermic reaction?
A3: Slow, controlled, dropwise addition of the most reactive reagent is a standard and effective method.[1][5] This allows the cooling system to remove the heat as it is generated, preventing accumulation. Using an addition funnel or a syringe pump provides precise control over the addition rate. Continuous monitoring of the internal reaction temperature is essential during the addition.[1]
Q4: What are the key parameters to monitor during a reaction with this compound?
A4: Continuous monitoring of the internal reaction temperature is critical.[1][8] Other important parameters to monitor include reagent addition rate, stirrer speed, and the temperature of the cooling medium. For reactions that may generate gas, monitoring the pressure is also essential.[4]
Q5: What should be included in a standard experimental protocol for managing exotherms with this compound?
A5: A robust protocol should include:
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A thorough hazard analysis.
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Calculation of the potential adiabatic temperature rise.[4]
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Selection of an appropriately sized cooling system.
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Controlled, slow addition of reagents.[1]
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Continuous monitoring of critical parameters.
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An established emergency shutdown procedure.
Experimental Protocols
Protocol 1: Small-Scale Exotherm Test (Reaction Calorimetry)
This protocol outlines a method to determine the thermal profile of a reaction involving this compound using a reaction calorimeter.
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Preparation:
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Ensure the reaction calorimeter is clean, dry, and calibrated.
-
Accurately weigh all reactants and solvents.
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Prepare a solution of this compound in the chosen solvent in the reactor vessel.
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Load the second reactant into the dosing vessel of the calorimeter.
-
-
Execution:
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Set the initial temperature of the reactor to the desired starting point.
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Begin stirring at a constant, appropriate rate.
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Start the calorimetric measurement and data logging.
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Initiate the controlled addition of the second reactant at a slow, pre-determined rate.
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Continuously monitor the heat flow, internal temperature, and jacket temperature.
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Once the addition is complete, continue monitoring until the heat flow returns to the baseline, indicating the reaction is complete.
-
-
Data Analysis:
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Integrate the heat flow curve to determine the total heat of reaction (ΔH).
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Analyze the rate of heat release to understand the reaction kinetics.
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Determine the maximum heat output to assess the required cooling capacity for scale-up.
-
Visualizations
Caption: Workflow for managing exothermic reactions.
References
- 1. labproinc.com [labproinc.com]
- 2. labproinc.com [labproinc.com]
- 3. benchchem.com [benchchem.com]
- 4. amarequip.com [amarequip.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 7. fauske.com [fauske.com]
- 8. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Dimethyl 2-Cyanosuccinate and Diethyl 2-Cyanosuccinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of starting materials and reagents can profoundly impact reaction outcomes, influencing yields, reaction kinetics, and downstream applications. This guide provides a comprehensive comparison of dimethyl 2-cyanosuccinate and diethyl 2-cyanosuccinate, two closely related intermediates pivotal in the synthesis of a variety of complex molecules. This objective analysis, supported by theoretical principles and generalized experimental protocols, aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Theoretical Comparison of Reactivity
The primary difference between this compound and diethyl 2-cyanosuccinate lies in the nature of the alkyl ester groups: methyl versus ethyl. These seemingly minor structural variations give rise to distinct steric and electronic effects that can influence their reactivity in chemical transformations.
Steric Effects: The ethyl group is larger and more sterically demanding than the methyl group. This increased steric hindrance in diethyl 2-cyanosuccinate can impede the approach of nucleophiles or bases to the electrophilic centers within the molecule, namely the carbonyl carbons of the ester groups and the α-carbon. Consequently, reactions involving nucleophilic attack or deprotonation at the α-carbon are generally expected to proceed at a slower rate for the diethyl ester compared to the dimethyl ester.
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group, being slightly more electron-donating than the methyl group, can marginally decrease the electrophilicity of the carbonyl carbons in diethyl 2-cyanosuccinate. This electronic difference, though less pronounced than the steric effect, further contributes to the potentially lower reactivity of the diethyl ester in reactions involving nucleophilic acyl substitution.
Synthesis and Experimental Data
| Parameter | This compound | Diethyl 2-Cyanosuccinate | Rationale for Difference |
| Starting Materials | Dimethyl malonate, Bromoacetonitrile | Diethyl malonate, Bromoacetonitrile | Ester group variation |
| Typical Base | Sodium methoxide, Sodium hydride | Sodium ethoxide, Sodium hydride | Matching alkoxide base is often preferred |
| Expected Reaction Time | Shorter | Longer | Lower steric hindrance of the methyl group allows for faster enolate formation and subsequent nucleophilic attack. |
| Expected Yield | Potentially higher | Potentially lower | Faster reaction kinetics for the dimethyl ester may lead to higher conversion within a given timeframe and potentially fewer side reactions. |
| Purification | Distillation or chromatography | Distillation or chromatography | Similar purification techniques are applicable to both compounds. |
Experimental Protocols
The following are proposed experimental protocols for the synthesis of dimethyl and diethyl 2-cyanosuccinate. These are generalized procedures based on established methods for the alkylation of malonic esters and should be optimized for specific laboratory conditions.
Synthesis of this compound
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide (1.0 eq) in anhydrous methanol.
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Enolate Formation: Dimethyl malonate (1.0 eq) is added dropwise to the stirred solution of sodium methoxide at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.
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Alkylation: A solution of bromoacetonitrile (1.0 eq) in a minimal amount of anhydrous methanol is added dropwise to the reaction mixture.
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Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography.
Synthesis of Diethyl 2-Cyanosuccinate
The protocol for the synthesis of diethyl 2-cyanosuccinate is analogous to that of the dimethyl ester, with the following modifications:
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Reagents: Diethyl malonate and sodium ethoxide in anhydrous ethanol are used instead of their methyl counterparts.
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Reaction Time: A longer reaction time at reflux may be required to achieve complete conversion, as predicted by the lower reactivity of the diethyl ester.
Visualizing the Synthetic Workflow
Caption: Generalized workflow for the synthesis of dialkyl 2-cyanosuccinates.
Applications in Synthesis
Both dimethyl and diethyl 2-cyanosuccinate are versatile intermediates. The cyano and ester functionalities allow for a range of subsequent transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The active methylene proton can be removed to generate a nucleophile for further alkylation or acylation reactions. A key application of these compounds is in the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis, which is a powerful tool for ring formation in the synthesis of complex cyclic systems.
Caption: Synthetic utility of dialkyl 2-cyanosuccinates.
Conclusion
The selection between this compound and diethyl 2-cyanosuccinate in a synthetic route should be guided by a consideration of their relative reactivities and the specific requirements of the target molecule. Based on fundamental principles of organic chemistry, This compound is expected to exhibit higher reactivity due to lower steric hindrance and slightly increased electrophilicity. This may translate to shorter reaction times and potentially higher yields in many synthetic transformations. However, the specific reaction conditions, including the choice of base, solvent, and temperature, will ultimately dictate the optimal choice for a given application. The experimental protocols and theoretical framework provided in this guide serve as a valuable resource for researchers navigating the synthesis and application of these important chemical intermediates.
A Comparative Guide to Alternative Reagents for Dimethyl 2-Cyanosuccinate in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon bond formation, is a widely utilized reaction in organic synthesis, particularly in the development of pharmaceutical agents. Dimethyl 2-cyanosuccinate is a common Michael donor, valued for the cyano and ester functionalities it introduces. However, a range of alternative reagents can offer advantages in terms of reactivity, availability, and the specific functional groups incorporated into the Michael adduct. This guide provides an objective comparison of the performance of common alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Michael Donors
The choice of a Michael donor significantly impacts the efficiency and outcome of a Michael addition. Factors such as the acidity of the alpha-proton, steric hindrance, and the nature of the electron-withdrawing groups influence the nucleophilicity of the donor and the stability of the resulting adduct. The following tables summarize quantitative data for common alternatives to this compound in Michael addition reactions.
Note: Direct comparative studies of this compound against these alternatives under identical conditions are limited in the literature. The data presented here is compiled from various sources and should be considered in the context of the specific reaction conditions reported.
Malonate Esters (e.g., Diethyl Malonate, Dimethyl Malonate)
Malonate esters are perhaps the most common alternative to cyanosuccinates. Their two ester groups activate the central methylene protons, facilitating enolate formation.
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Diethyl Malonate | Chalcone | NiCl₂ / (-)-Sparteine (10 mol%) | Toluene | 5 | 25 | 91 | 88 | [1] |
| Diethyl Malonate | trans-β-Nitrostyrene | 2-aminoDMAP/urea organocatalyst (5 mol%) | Toluene | 4 | RT | 95 | 94 | [2] |
| Dimethyl Malonate | 2-Cyclopenten-1-one | Ga-Na-BINOL complex (10 mol%) | Toluene | 46 | 24 | 90 | 99 | [3] |
| Diethyl Malonate | Alkyl-substituted nitroalkene | Thiourea (R,R)-13 (10 mol%) | Solvent-free | - | - | 73 | 88 | [4] |
Other Cyanoesters (e.g., Ethyl Cyanoacetate)
Ethyl cyanoacetate, featuring both a nitrile and an ester group, is a close structural and reactive analog to this compound. The nitrile group generally increases the acidity of the methylene protons compared to a second ester group.
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Ethyl Cyanoacetate | 2-Alkenyl substituted aniline & aromatic aldehydes | DBU | DCM | - | RT | up to 93 | 93:7 | [5][6] |
Note: The yield and dr are for the final tetrahydroquinoline product from a one-pot reaction.
Nitroalkanes (e.g., Nitromethane, 2-Nitropropane)
Nitroalkanes are potent Michael donors due to the strong electron-withdrawing nature of the nitro group. The resulting nitro adducts are versatile intermediates.
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Nitromethane | β-substituted cyclic enones | Chiral primary amine (5 mol%) | - | - | - | up to 98 | 96-99 | [1] |
| α-branched nitroalkanes | α'-hydroxy enones | Chiral amine/ureidoaminal | CHCl₃ | 14-96 | 0-RT | 55-80 | up to 96:4 (er) | [7] |
| Nitroalkanes | Acrylonitrile | NaOH (0.025M) + CH₂Cl₂ | Water-DCM | 1 | RT | 48-66 | - | [8] |
| Nitroalkanes | Nitroalkenes | 1M NaHCO₃ | Water | - | RT | 60-86 | - |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for Michael additions using the discussed alternative reagents.
Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol describes a nickel-catalyzed enantioselective Michael addition.[1]
Materials:
-
NiCl₂
-
(-)-Sparteine
-
Dry Toluene
-
Chalcone
-
Diethyl malonate
-
Dilute HCl
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel
Procedure:
-
In a dry flask under a nitrogen atmosphere, stir NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (0.024 mL, 0.1 mmol, 10 mol%) in dry Toluene (5 mL) at room temperature for 6 hours.
-
To the catalyst mixture, add chalcone (0.393 g, 1.89 mmol) portion-wise and continue stirring for an additional 30 minutes.
-
Slowly add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry Toluene (2 mL) to the reaction mixture.
-
Stir the reaction at 25°C and monitor its progress by TLC until the starting material is consumed (approximately 12 hours).
-
Quench the reaction with dilute HCl and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Petroleum ether/EtOAc 90:10) to yield the final adduct.
Protocol 2: Organocatalyzed Michael Addition of a Nitroalkane to an Enone
This protocol outlines a general procedure for an enantioselective nitro-Michael addition.[1]
Materials:
-
β-substituted cyclic enone (e.g., 3-methylcyclohex-2-enone)
-
Nitromethane
-
Chiral primary amine catalyst (e.g., derived from tert-leucine)
-
Benzoic acid (as co-catalyst)
-
Solvent (if required)
Procedure:
-
To a solution of the β-substituted cyclic enone (1.0 mmol) in the chosen solvent (or neat nitromethane), add the chiral primary amine catalyst (0.05 mmol, 5 mol%) and benzoic acid (0.05 mmol, 5 mol%).
-
Add nitromethane (2.0 mmol) and stir the reaction mixture at the desired temperature (e.g., room temperature, 40°C, or 50°C).
-
Monitor the reaction by TLC or GC until completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the γ-nitroketone.
Protocol 3: Base-Catalyzed Michael Addition of Ethyl Cyanoacetate
This protocol describes a DBU-catalyzed cascade reaction involving a Michael addition of ethyl cyanoacetate.[5][6]
Materials:
-
2-Alkenyl substituted aniline
-
Aromatic aldehyde
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the 2-alkenyl substituted aniline (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in DCM.
-
Add ethyl cyanoacetate (1.1 mmol) to the solution.
-
Add DBU (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted tetrahydroquinoline.
Visualizing the Michael Addition
General Reaction Mechanism
The Michael addition proceeds via a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The general mechanism involves three key steps: enolate formation, nucleophilic attack, and protonation.
Caption: General mechanism of a base-catalyzed Michael addition.
Experimental Workflow
A typical experimental workflow for a Michael addition reaction involves preparation, reaction, work-up, and purification steps.
Caption: A typical experimental workflow for a Michael addition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sctunisie.org [sctunisie.org]
A Comparative Guide to Dimethyl 2-cyanosuccinate and Other Cyano-esters in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, cyano-esters stand out as versatile building blocks for the construction of a diverse array of bioactive molecules and complex heterocyclic scaffolds. Among these, Dimethyl 2-cyanosuccinate presents a unique combination of functional groups that offer distinct synthetic advantages. This guide provides an objective comparison of this compound with other commonly utilized cyano-esters, namely Ethyl cyanoacetate and tert-Butyl cyanoacetate, supported by available experimental data and established chemical principles.
Physicochemical Properties: A Comparative Overview
The selection of a suitable cyano-ester for a particular synthetic transformation is often guided by its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its counterparts.
| Property | This compound | Ethyl Cyanoacetate | tert-Butyl Cyanoacetate |
| CAS Number | 6283-71-2[1] | 105-56-6[2][3][4] | 1116-98-9[5][6][7][8][9] |
| Molecular Formula | C₇H₉NO₄[1] | C₅H₇NO₂[4] | C₇H₁₁NO₂[5][6] |
| Molecular Weight | 171.15 g/mol [1] | 113.11 g/mol [4] | 141.17 g/mol [5][7] |
| Boiling Point | Not available | 208-210 °C[2][3] | 40-42 °C at 0.1 mmHg[7][8] |
| Melting Point | Not available | -22 °C[2][4] | Not available |
| Density | Not available | 1.063 g/mL at 25 °C[2][3] | 0.988 g/mL at 20 °C[5][7] |
| Refractive Index | Not available | n20/D 1.418[2][3] | n20/D 1.420[7] |
Performance in Knoevenagel Condensation: A Reactivity Comparison
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where the reactivity of the active methylene group in cyano-esters is paramount. While direct comparative experimental data for this compound under the same conditions as other cyano-esters is limited, we can infer its reactivity based on established chemical principles and available data for similar reactions.
The presence of two electron-withdrawing ester groups in this compound is expected to increase the acidity of the α-proton compared to mono-esters like ethyl and tert-butyl cyanoacetate, potentially leading to faster enolate formation. However, steric hindrance from the additional methoxycarbonyl group might play a role in the subsequent nucleophilic attack.
The following table presents experimental data for the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate under various conditions, which can serve as a benchmark for comparison.
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| DBU/H₂O | Water | Room Temp. | 20 min | 96[10] |
| [HyEtPy]Cl/DABCO | Water | Room Temp. | 20 min | ~98*[11] |
| N-Methylmorpholine | Water | Room Temp. | 2-4 min | >95[12] |
Note: Yield reported for the reaction of 4-cyanobenzaldehyde, a close structural isomer, under similar conditions.[11]
Based on the higher acidity of its α-proton, it is plausible that this compound could exhibit comparable or even enhanced reactivity in Knoevenagel condensations, potentially leading to shorter reaction times or higher yields under similar conditions. However, this would need to be verified experimentally.
Experimental Protocols
General Protocol for Knoevenagel Condensation with Ethyl Cyanoacetate
A widely used protocol for the Knoevenagel condensation of an aromatic aldehyde with ethyl cyanoacetate is as follows:
-
To a stirred solution of the aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1.2 mmol) in a suitable solvent (e.g., ethanol, water, or a mixture), a catalytic amount of a base (e.g., piperidine, DBU, or an amine-based ionic liquid) is added.[10][13]
-
The reaction mixture is stirred at room temperature or heated under reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent.[14]
Application in the Synthesis of Bioactive Heterocycles: Pyridinones
Cyano-esters are pivotal precursors in the synthesis of a variety of nitrogen-containing heterocycles, many of which form the core of pharmacologically active compounds. One such class of heterocycles are pyridinones, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
The synthesis of 3-cyano-4,6-diaryl-2-pyridones can be achieved through a multicomponent reaction involving an aromatic aldehyde, a ketone, and a cyano-ester in the presence of a base.
Caption: Synthetic pathway for 3-cyano-2-pyridone derivatives.
Cytotoxicity of 3-Cyano-2-pyridone Derivatives
Substituted 3-cyano-2-pyridone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The table below summarizes the in vitro anticancer activity of representative compounds from this class.
| Compound | Cell Line | IC₅₀ (µM) |
| Benzohydrazide derivative 9a | MCF-7 (Breast Cancer) | 2[15] |
| Pyridinone-quinazoline derivative | MCF-7, HeLa, HepG2 | 9 - 15[16] |
| 3-cyano-2(1H)-pyridone 4a | HOP-92 (Non-small-cell lung) | GI% = 54.35[9][11] |
| 3-cyano-2(1H)-pyridone 4c | MCF7 (Breast Cancer) | GI% = 40.25[9][11] |
| Pyridinone derivative 7b | A549 (Lung Carcinoma) | Potent inhibitory effect[17] |
| Pyridinone derivative 8a | A549 (Lung Carcinoma) | Potent inhibitory effect[17] |
Mechanism of Action: Inhibition of Kinase Signaling Pathways
Several pyridinone-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, certain pyridinone derivatives have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.
The inhibition of the c-Met kinase pathway by these compounds can block downstream signaling cascades, such as the PI3K/Akt and Ras/MAPK pathways, ultimately leading to reduced tumor growth and progression.
Caption: Inhibition of the c-Met signaling pathway by pyridinone derivatives.
Conclusion
This compound, with its dual ester functionality, represents a potentially more reactive substrate for reactions such as the Knoevenagel condensation compared to its mono-ester counterparts. This enhanced reactivity could translate to more efficient syntheses of valuable heterocyclic scaffolds like pyridinones. The demonstrated potent biological activities of pyridinone derivatives, particularly as kinase inhibitors in anticancer therapy, underscore the importance of developing efficient synthetic routes to these compounds. While direct comparative experimental data for this compound is still emerging, its structural features suggest it is a promising and versatile building block for the discovery and development of novel therapeutics. Further experimental investigation is warranted to fully elucidate its comparative performance and expand its application in medicinal chemistry.
References
- 1. Dimethyl2-cyanosuccinate , 95% , 6283-71-2 - CookeChem [cookechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Ethyl cyanoacetate | 105-56-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 1116-98-9: tert-Butyl cyanoacetate | CymitQuimica [cymitquimica.com]
- 7. tert-Butyl cyanoacetate = 97.0 GC 1116-98-9 [sigmaaldrich.com]
- 8. tert-Butyl cyanoacetate | 1116-98-9 [chemicalbook.com]
- 9. tert-Butyl cyanoacetate | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 14. DIETHYL 2-CYANO-2,3-DIMETHYLSUCCINATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
The Strategic Advantage of Dimethyl 2-Cyanosuccinate in the Synthesis of Cereblon Ligands for Targeted Protein Degradation
In the rapidly evolving landscape of drug discovery, the development of bifunctional protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in therapeutic intervention. These molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A critical component of many successful degraders is a ligand that binds to the Cereblon (CRBN) E3 ligase. The synthesis of these CRBN ligands, particularly those based on the glutarimide scaffold, is a key area of research. This guide provides a comparative analysis of synthetic routes to these crucial intermediates, highlighting the advantages of using Dimethyl 2-cyanosuccinate as a starting material.
A Versatile Building Block for Glutarimide Synthesis
This compound has emerged as a valuable and versatile precursor for the construction of the substituted glutarimide core of CRBN ligands. Its utility lies in its ability to undergo a sequential Michael addition and cyclization cascade to efficiently generate the desired heterocyclic system. This approach offers a streamlined alternative to more traditional methods.
A key application of this compound is in the synthesis of precursors for potent CRBN ligands like those found in immunomodulatory drugs (IMiDs) and their derivatives used in PROTACs. A notable example is its use as a synthetic intermediate for compounds that bind to the CRBN E3 ligase, a crucial component in the development of targeted protein degradation therapies[1].
Comparison of Synthetic Routes to Glutarimide-Based CRBN Ligand Precursors
The synthesis of the glutarimide core of CRBN ligands can be approached from several different starting materials. Below is a comparison of the this compound route with common alternatives.
| Starting Material(s) | Key Reaction Steps | Reported Overall Yield | Number of Steps (to key intermediate) | Key Advantages | Key Disadvantages |
| This compound & Acrylate derivative | Michael Addition, Cyclization | Moderate to High | 2-3 | Convergent synthesis, readily available starting materials, good control over substitution on the glutarimide ring. | Requires careful control of reaction conditions to avoid side reactions. |
| L-Glutamine | Protection, Cyclization, Deprotection | High[2] | 3 | Starts from a readily available and chiral amino acid, can lead to enantiomerically pure products. | Requires protection/deprotection steps, cyclization can sometimes be low-yielding. |
| L-Glutamic Acid | Esterification, Protection, Reduction, Tosylation, Cyclization | 44-55%[3] | ~5 | Readily available starting material. | Multi-step synthesis can be lengthy and reduce overall yield. |
| 3-Methylidenepiperidine-2,6-dione & Thiol | Thio-Michael Addition | Good to Excellent | 1 | Direct and efficient for introducing thio-substituents. | The starting methylene glutarimide can be unstable. |
| 4-Nitroisobenzofuran-1,3-dione & 3-Aminopiperidine-2,6-dione HCl | Condensation, Reduction | ~65%[4] | 3 | Efficient for the synthesis of pomalidomide. | The starting materials can be expensive. |
Experimental Protocols
Route 1: From this compound
This protocol describes the synthesis of a key glutarimide intermediate starting from this compound, based on procedures outlined in patent literature for the synthesis of CRBN binders[1].
Step 1: Michael Addition
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol/water is added a base, for example, triethylamine (1.5 eq), at 0-5 °C.
-
After stirring for a short period, an acrylate derivative (e.g., tert-butyl acrylate, 1.2 eq) is added to the reaction mixture.
-
The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the Michael adduct.
Step 2: Cyclization and Decarboxylation
-
The purified Michael adduct is then subjected to conditions that promote cyclization to the glutarimide ring and subsequent decarboxylation. This can often be achieved by heating in the presence of a suitable acid or base.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography to give the desired 3-substituted glutarimide precursor.
Alternative Route 2: From L-Glutamine
This protocol outlines the synthesis of 3-aminopiperidine-2,6-dione hydrochloride, a key precursor for many CRBN ligands, starting from L-Glutamine[2].
Step 1: N-Boc Protection
-
L-Glutamine is dissolved in an alkaline medium, and a protecting group, such as di-tert-butyl dicarbonate (Boc-anhydride), is added to protect the amino group.
-
The reaction is stirred until completion, and the N-Boc-L-glutamine is isolated.
Step 2: Cyclization
-
The N-Boc-L-glutamine is dissolved in an anhydrous solvent, and a cyclizing agent, such as N,N'-carbonyldiimidazole, is added in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
The reaction mixture is stirred until the formation of N-Boc-3-amino-2,6-piperidinedione is complete.
Step 3: Deprotection and Salt Formation
-
The N-Boc protected intermediate is treated with a strong acid, such as hydrochloric acid in a suitable solvent, to remove the Boc group.
-
The resulting 3-aminopiperidine-2,6-dione hydrochloride is then isolated.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic routes, the following diagrams are provided.
Conclusion
The synthesis of CRBN ligands is a critical step in the development of novel protein-degrading therapeutics. While several synthetic routes to the core glutarimide scaffold exist, the use of this compound offers a convergent and efficient approach. This method allows for the rapid construction of substituted glutarimides from readily available starting materials. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and scalability requirements. However, the this compound pathway represents a powerful tool in the medicinal chemist's arsenal for the design and synthesis of next-generation protein degraders.
References
Dimethyl 2-Cyanosuccinate in PROTAC Design: A Comparative Guide to Linker Building Blocks
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Building Blocks for PROTAC Linker Synthesis
The design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are pivotal in the advancement of targeted protein degradation. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][] While extensive research has focused on traditional linker motifs like polyethylene glycol (PEG) and alkyl chains, the exploration of novel building blocks is essential for expanding the chemical space and optimizing degrader performance. This guide provides a comparative analysis of Dimethyl 2-cyanosuccinate as a potential building block for PROTAC linkers versus established alternatives, supported by experimental principles and methodologies.
The Central Role of the PROTAC Linker
The PROTAC linker is not merely a spacer but an active modulator of the ternary complex (Target Protein-PROTAC-E3 Ligase) formation.[3] Its length, rigidity, and chemical composition are critical determinants of a PROTAC's biological activity.[4] An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation.[5] Conversely, a suboptimal linker can result in steric hindrance or unproductive ternary complexes.[3]
This compound: A Hypothetical Building Block
The structure of this compound features two ester groups and a nitrile (cyano) group. These functional groups can be chemically modified to serve as attachment points for the target protein and E3 ligase ligands. The succinate backbone provides a degree of rigidity, which can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[6] The cyano and ester moieties also introduce polarity, which could influence the solubility and cell permeability of the resulting PROTAC.
Comparative Analysis of Linker Building Blocks
The selection of a linker building block is a critical step in PROTAC design. The following table summarizes the key characteristics of a hypothetical this compound-derived linker compared to well-established linker types.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Flexible, hydrophobic. | Synthetically accessible, allow for straightforward length modulation. | Can lead to poor aqueous solubility, high flexibility may result in an entropic penalty upon binding.[3] |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic. | Improves aqueous solubility and cell permeability.[7] | Can increase molecular weight, potentially reducing cell permeability if excessively long.[5] |
| Rigid Linkers (e.g., Alkynes, Phenyl Rings) | Conformational restriction. | Can enhance binding affinity and selectivity by pre-organizing the PROTAC.[6] | May be more synthetically challenging to incorporate.[6] |
| Hypothetical this compound-derived | Semi-rigid, polar. | Potential for conformational constraint due to the succinate backbone; polarity from cyano and ester groups could modulate solubility. | Synthetic feasibility and impact on ternary complex formation are unknown; potential for hydrolysis of ester groups. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel PROTACs. The following are representative protocols that can be adapted for PROTACs synthesized with new building blocks like this compound.
General Synthesis of a PROTAC via Amide Coupling
This protocol describes a common method for synthesizing PROTACs by forming amide bonds between the linker and the ligands.
-
Activation of the Linker: Dissolve the carboxylic acid-functionalized linker building block (e.g., a derivative of this compound) in an anhydrous solvent like N,N-Dimethylformamide (DMF). Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Coupling to the First Ligand: Add the amine-functionalized E3 ligase ligand to the activated linker solution. Stir the reaction at room temperature until completion, monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Purify the ligand-linker conjugate using column chromatography.
-
Coupling to the Second Ligand: Repeat the activation and coupling steps with the purified ligand-linker conjugate and the amine-functionalized target protein ligand.
-
Final Purification: Purify the final PROTAC product using reverse-phase High-Performance Liquid Chromatography (HPLC).
Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.[5]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC research.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Caption: A typical experimental workflow for the development of novel PROTAC degraders.
Conclusion
The rational design of the linker is a critical aspect of developing effective PROTACs. While established building blocks like alkyl chains and PEGs offer reliability and synthetic tractability, the exploration of novel scaffolds is paramount for advancing the field. Although direct experimental validation is pending, the chemical properties of this compound suggest it could serve as a semi-rigid, polar building block for PROTAC linkers. Further synthetic exploration and biological evaluation are necessary to determine its utility in targeted protein degradation. The provided experimental protocols offer a foundational framework for researchers to synthesize and assess the performance of PROTACs incorporating novel linker chemistries.
References
- 1. benchchem.com [benchchem.com]
- 3. Diethyl 2,3-dimethylsuccinate | Benchchem [benchchem.com]
- 4. Diethyl 2,3-dimethylsuccinate | C10H18O4 | CID 9794231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Dimethyl 2-cyanosuccinate: HPLC vs. ¹H NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for chemical compounds is a cornerstone of reliable scientific research and drug development. For Dimethyl 2-cyanosuccinate, a versatile building block in organic synthesis, ensuring high purity is critical for achieving desired reaction outcomes and ensuring the quality of downstream products. This guide provides a comprehensive comparison of two powerful analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present an objective comparison of their performance, supported by illustrative experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: HPLC vs. ¹H NMR for this compound Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Proton Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Separation based on differential partitioning of analytes between a mobile and a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[1][2] |
| Primary Use | Separation and quantification of individual components in a mixture, including isomers and impurities.[3][4][5] | Structural elucidation and direct quantification of the main component and impurities without the need for specific impurity reference standards.[1][2] |
| Sample Throughput | Higher, with automated systems allowing for the analysis of multiple samples. | Lower, as each sample is typically run individually.[6] |
| Limit of Detection (LOD) | Generally lower, in the µg/mL to ng/mL range.[3][6] | Generally higher, in the mg/mL range.[6] |
| Limit of Quantitation (LOQ) | Generally lower, in the µg/mL to ng/mL range.[3][6] | Generally higher, in the mg/mL range.[6] |
| Impurity Identification | Requires reference standards for positive identification of impurities. | Can provide structural information about unknown impurities.[6] |
| Quantification | Requires a calibration curve with a known reference standard of this compound. | Can provide absolute purity via an internal standard method without a this compound reference standard.[1][2][6] |
| Solvent Consumption | Higher, due to the continuous flow of the mobile phase.[6] | Lower, as only a small amount of deuterated solvent is needed per sample.[6] |
Illustrative Data Presentation
To provide a clearer understanding, the following tables summarize hypothetical quantitative data obtained from the analysis of a this compound sample using both HPLC and ¹H NMR.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Compound | Area (%) | Purity (%) |
| 1 | 2.5 | Starting Material (e.g., Diethyl Cyanosuccinate) | 0.25 | |
| 2 | 4.8 | This compound | 99.50 | 99.50 |
| 3 | 6.2 | By-product (e.g., over-alkylated species) | 0.15 | |
| 4 | 7.1 | Unknown Impurity | 0.10 |
Table 2: ¹H NMR Purity Analysis of this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Calculated Purity (%) |
| 1 | 4.15 | dd | 1H | CH-CN | 99.6 |
| 2 | 3.80 | s | 3H | OCH₃ | |
| 3 | 3.75 | s | 3H | OCH₃ | |
| 4 | 3.00 | m | 2H | CH₂ | |
| 5 | 7.26 | s | - | CDCl₃ (solvent) | |
| 6 | 1.50 | t | 0.03H | Impurity (e.g., residual ethanol) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For mass spectrometry (MS) compatible methods, 0.1% formic acid can be added to both solvents.[7]
-
Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the standard (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks, or by using the calibration curve for a more accurate quantification.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Method
This protocol describes the determination of this compound purity using ¹H NMR with an internal standard.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., Maleic acid, 1,4-Dinitrobenzene) - must not have signals overlapping with the analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the sample should be chosen to give well-resolved signals of comparable intensity.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, incorporating both HPLC and ¹H NMR techniques for orthogonal verification.
References
- 1. ethz.ch [ethz.ch]
- 2. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Dimethyl succinylsuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Catalytic Systems for the Synthesis of Dimethyl 2-Cyanosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential catalytic strategies for the synthesis of Dimethyl 2-cyanosuccinate. Due to the limited availability of direct comparative studies on this specific molecule, this guide extrapolates data from analogous and closely related reactions, namely the Michael addition of cyanide to α,β-unsaturated esters and the esterification of cyano-functionalized carboxylic acids. The information presented herein is intended to aid researchers in the selection of promising catalytic systems for further investigation.
Introduction to Synthetic Pathways
The synthesis of this compound can be envisioned through two primary retrosynthetic pathways:
-
Michael Addition Route: This involves the conjugate addition of a cyanide source to an α,β-unsaturated diester, such as dimethyl maleate or dimethyl fumarate. This is often the most direct and atom-economical approach.
-
Esterification Route: This pathway involves the esterification of 2-cyanosuccinic acid or its monoester. This might be a two-step process involving the synthesis of the cyanosuccinic acid first, followed by esterification.
This guide will focus on the catalysts potentially involved in both routes, with a primary emphasis on the Michael addition pathway due to its likely efficiency.
Catalysts for the Michael Addition Route
The Michael addition of a cyanide nucleophile to an activated alkene like dimethyl maleate is a key transformation. Several classes of catalysts can be employed for this purpose.
Organic and inorganic bases are commonly used to catalyze Michael additions by deprotonating the nucleophile or activating the substrate. For the addition of a cyanide source like hydrogen cyanide or trimethylsilyl cyanide, a base can facilitate the reaction.
Comparative Performance of Base Catalysts in Michael Additions
| Catalyst | Michael Acceptor | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Reaction |
| Triethylamine (TEA) | Diethyl Maleate | Thiophenol | THF | RT | - | High | Thiol-Michael Addition[1] |
| DBU | Diethyl Maleate | Thiophenol | Acetonitrile | RT | - | High | Thiol-Michael Addition[1] |
| Sodium Ethoxide | Diethyl Maleate | Malonic Ester | Ethanol | - | - | - | Malonate Addition[2] |
| Potassium Hydroxide | α,β-Unsaturated Carbonyl | Enolate | - | - | - | - | General Michael Reaction[2] |
Lewis acids can activate the α,β-unsaturated ester, making it more susceptible to nucleophilic attack by the cyanide source.
Potential Lewis Acid Catalysts for Cyanide Addition
| Catalyst | Cyanide Source | Substrate Type | Key Features |
| Aluminum Salen Complexes | HCN | α,β-Unsaturated Imides | High enantioselectivity in asymmetric synthesis.[3] |
| Nickel Complexes | - | Alkenes | Used in hydrocyanation.[4] |
| Rhodium Complexes | - | Alkenes | Employed in asymmetric hydrocyanation.[5] |
Note: The primary literature reviewed focused on asymmetric additions or hydrocyanation of unactivated alkenes. Direct yield comparisons for the synthesis of this compound are not available.
Hydrocyanation involves the addition of H-CN across a double bond and is typically catalyzed by transition metal complexes, particularly those of nickel and palladium. While highly effective, this method often involves the use of highly toxic hydrogen cyanide.
Catalysts for the Esterification Route
Should the synthesis proceed via 2-cyanosuccinic acid, a subsequent esterification step with methanol would be necessary. The presence of the cyano group may influence the choice of catalyst.
Comparative Performance of Acid Catalysts in Esterification
| Catalyst | Carboxylic Acid | Alcohol | Temp. (°C) | Time (h) | Conversion (%) | Reference Reaction |
| Sulfuric Acid (H₂SO₄) | Propanoic Acid | 1-Propanol | 65 | 3.5 | 96.9 | Esterification of Propanoic Acid[6] |
| Hydrochloric Acid (HCl) | Acrylic Acid | Methanol | 60 | 7 | 45.7 | Esterification of Acrylic Acid[7] |
| Dowex (Cation Exchange Resin) | Succinic Acid | Methanol | 110 | 2000 | 99.96 | Continuous Esterification of Succinic Acid[8] |
| Fibrous Polymer-Supported Sulfonic Acid | Propanoic Acid | Methanol | 60 | - | Higher than Amberlyst 15 | Esterification of Propanoic Acid[9] |
Experimental Protocols
The following are representative experimental protocols for reactions analogous to the synthesis of this compound.
Protocol 1: Base-Catalyzed Thiol-Michael Addition to Diethyl Maleate[1]
This protocol illustrates a typical base-catalyzed Michael addition, which can be adapted for a cyanide nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve diethyl maleate (1.0 mmol, 1.0 eq) in an appropriate solvent such as THF or acetonitrile (5 mL).
-
Nucleophile Addition: Add the thiol (e.g., thiophenol, 1.1 mmol, 1.1 eq) to the stirred solution.
-
Catalyst Addition: Introduce a catalytic amount of a base, such as triethylamine (TEA, 0.05 mmol, 5 mol%) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature. Monitor the reaction progress using TLC or GC-MS. Upon completion, the reaction mixture is typically quenched with a mild acid and extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure to yield the product.
Protocol 2: Acid-Catalyzed Esterification of Propanoic Acid[6]
This protocol provides a general procedure for homogeneous acid-catalyzed esterification.
-
Reaction Setup: In a flask equipped with a reflux condenser, combine propanoic acid (1.0 eq), 1-propanol (10.0 eq), and sulfuric acid (0.20 eq).
-
Reaction: Heat the reaction mixture to 65°C and maintain for 3.5 hours.
-
Work-up: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the ester.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthetic routes to this compound.
Experimental Workflow for Catalyst Screening
Caption: General workflow for catalyst performance evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. technoarete.org [technoarete.org]
- 8. researchgate.net [researchgate.net]
- 9. research.abo.fi [research.abo.fi]
A Comparative Guide to the Reproducibility of Experiments Using Dimethyl 2-Cyanosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethyl 2-cyanosuccinate, focusing on its synthesis, reactivity, and alternatives in common organic reactions. The objective is to offer a resource for assessing the reproducibility of experiments involving this compound and to provide a framework for selecting appropriate reagents for specific synthetic goals.
Introduction to this compound
This compound is a versatile C5 building block in organic synthesis, featuring both a nitrile and two ester functionalities. This combination allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Its utility is most pronounced in reactions where an active methylene group is required, such as alkylations, Michael additions, and Knoevenagel condensations.
Synthesis of this compound: A Reproducibility Perspective
The most commonly cited method for the synthesis of this compound is the alkylation of the sodium salt of methyl cyanoacetate with methyl chloroacetate.[1] While the general reaction is well-established, detailed experimental protocols with comprehensive reproducibility data in publicly accessible literature are scarce. This section presents a representative protocol derived from analogous chemical transformations and discusses key factors influencing its successful and reproducible execution.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the classical synthesis route.[1] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
Methyl cyanoacetate
-
Sodium methoxide (or sodium metal)
-
Anhydrous Methanol
-
Methyl chloroacetate
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl cyanoacetate dropwise to the cooled solution with vigorous stirring to form the sodium salt of methyl cyanoacetate.
-
Alkylation: Once the enolate formation is complete, add methyl chloroacetate dropwise via the dropping funnel, maintaining the temperature at or below room temperature. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Factors Affecting Reproducibility:
The reproducibility of this synthesis can be influenced by several factors:
-
Moisture: The presence of water can hydrolyze the ester functionalities and react with the sodium methoxide, reducing the yield of the desired product. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.
-
Base Strength and Stoichiometry: The complete formation of the enolate is critical for an efficient reaction. The stoichiometry and strength of the base must be carefully controlled.
-
Temperature Control: The alkylation step is exothermic. Poor temperature control can lead to side reactions and the formation of impurities.
-
Purity of Reagents: The purity of methyl cyanoacetate and methyl chloroacetate will directly impact the purity of the final product and the overall yield.
Performance Comparison with Alternative Reagents
This compound is often used as a source of a stabilized carbanion in various carbon-carbon bond-forming reactions. Its performance can be compared with other common active methylene compounds.
Michael Addition Reactions
In Michael additions, the enolate of an active methylene compound adds to an α,β-unsaturated carbonyl compound.[2]
| Michael Donor | Michael Acceptor | Base/Catalyst | Reaction Conditions | Yield (%) | Purity | Reference |
| This compound | α,β-unsaturated ketone | Sodium Ethoxide | Ethanol, rt | Not specified | Not specified | General Reaction |
| Diethyl Malonate | Cyclohexenone | Sodium Ethoxide | Ethanol, rt | High | High | [2] |
| Ethyl Acetoacetate | Methyl Vinyl Ketone | Sodium Ethoxide | Ethanol, rt | Good | Good | General Reaction |
| Malononitrile | Chalcone | Piperidine | Ethanol, reflux | >90 | High | General Reaction |
Discussion: Diethyl malonate is a widely used and well-documented alternative to this compound in Michael additions, often providing high yields of the corresponding adducts.[2] The choice between these reagents may depend on the desired functionality in the final product. The cyano group in this compound offers a handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.
| Active Methylene Compound | Carbonyl Compound | Catalyst | Reaction Conditions | Yield (%) | Purity | Reference |
| This compound | Benzaldehyde | Piperidine | Toluene, reflux | Not specified | Not specified | Plausible Reaction |
| Diethyl Malonate | Benzaldehyde | Piperidine/Acetic Acid | Toluene, reflux (Dean-Stark) | 70-85 | Good | General Reaction |
| Ethyl Cyanoacetate | Various Aldehydes | Piperidine | Ethanol, rt | 80-95 | High | General Reaction |
| Malononitrile | Various Aldehydes | Basic Alumina | Solvent-free, microwave | >90 | High | General Reaction |
Discussion: Ethyl cyanoacetate and malononitrile are generally more reactive than malonic esters in Knoevenagel condensations due to the stronger electron-withdrawing nature of the cyano group, which increases the acidity of the methylene protons. This often leads to higher yields and milder reaction conditions. This compound would be expected to have reactivity intermediate between diethyl malonate and ethyl cyanoacetate.
Visualizing Reaction Pathways and Workflows
Michael Addition of this compound
The following diagram illustrates the key steps in the Michael addition reaction of this compound with an α,β-unsaturated ketone.
References
Benchmarking "Dimethyl 2-cyanosuccinate" reaction yields against literature values
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of reaction yields for 2-cyanosuccinate derivatives, with a focus on providing a benchmark for the synthesis of "Dimethyl 2-cyanosuccinate." Due to a lack of specific literature values for this compound, this guide will utilize the well-documented synthesis of its close analogue, Diethyl 2-cyano-3-oxosuccinate, as a primary reference.
Performance Comparison of 2-Cyanosuccinate Synthesis
Direct yield comparisons for the synthesis of this compound are challenging due to the limited availability of published data. However, the synthesis of Diethyl 2-cyano-3-oxosuccinate via Claisen condensation provides a solid benchmark. The reaction of ethyl cyanoacetate with diethyl oxalate using sodium ethoxide as a base has a reported yield of 41%.[1] This method is a standard approach for the formation of α-cyano-β-keto esters.
| Product | Reactants | Base/Catalyst | Solvent(s) | Yield |
| Diethyl 2-cyano-3-oxosuccinate | Ethyl cyanoacetate, Diethyl oxalate | Sodium Ethoxide | Ethanol, Diethyl Ether | 41%[1] |
| Diethyl 2,3-diisopropyl-2-cyanosuccinate | 3-methyl-2-cyano butyric acid ethyl ester, 2-bromo Ethylisovalerate | Potassium Ethoxide | Tetrahydrofuran (THF) | Not explicitly stated |
| Diethyl 2,3-diisopropyl-2-cyanosuccinate | (Alternative Method) | Metallic Sodium | Acetonitrile | 59% - 64% |
Note: The synthesis of this compound would likely follow a similar Claisen condensation pathway, substituting the corresponding methyl esters (methyl cyanoacetate and dimethyl oxalate) and using a methoxide base. It is reasonable to anticipate a comparable yield, although empirical validation is necessary.
Experimental Protocol: Synthesis of Diethyl 2-cyano-3-oxosuccinate
This protocol is adapted from the synthesis of Diethyl 2-cyano-3-oxosuccinate and can serve as a foundational method for the synthesis of other dialkyl 2-cyanosuccinates.[1]
Materials:
-
Metallic Sodium
-
Absolute Ethanol
-
Diethyl Ether
-
Diethyl Oxalate
-
Ethyl Cyanoacetate
-
6M Hydrochloric Acid
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve metallic sodium (1.7 equivalents) in a mixture of absolute ethanol and diethyl ether. The reaction should be stirred and cooled to room temperature.
-
Addition of Diethyl Oxalate: Once the sodium has completely dissolved, add diethyl oxalate (1.2 equivalents) to the solution.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
-
Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (1 equivalent) to the reaction mixture.
-
Reaction: Allow the mixture to react at room temperature overnight.
-
Quenching and Acidification: Dilute the reaction mixture with water and carefully acidify with 6M HCl to a pH of approximately 2-3.
-
Extraction: Separate the organic layer. Extract the aqueous phase three times with chloroform.
-
Drying and Evaporation: Combine all organic phases and dry over anhydrous sodium sulfate. Remove the solvents by evaporation under reduced pressure.
-
Purification: Recrystallize the crude product from boiling ethanol to obtain colorless needles of Diethyl 2-cyano-3-oxosuccinate.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Diethyl 2-cyano-3-oxosuccinate.
Signaling Pathways and Logical Relationships
The core of this synthesis is the Claisen condensation reaction. The logical relationship of the key components is depicted below.
References
Spectroscopic comparison of "Dimethyl 2-cyanosuccinate" from different suppliers
For scientists and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide aims to provide a comparative spectroscopic analysis of "Dimethyl 2-cyanosuccinate" from various suppliers. However, a comprehensive search for publicly available spectroscopic data for this compound (CAS number 6283-71-2) has revealed significant challenges in obtaining reference spectra.
The Challenge of Data Scarcity
Furthermore, investigations have uncovered inconsistencies in chemical databases, with the CAS number 6283-71-2 occasionally being misattributed to an unrelated compound, "N,N-Diethyl-p-phenylenediamine sulfate." This highlights the critical need for researchers to independently verify the identity of purchased materials.
Importance of In-House Spectroscopic Verification
Given the lack of reliable, publicly accessible reference spectra, it is imperative for researchers to perform their own comprehensive spectroscopic analysis on "this compound" obtained from any supplier. This due diligence is essential to confirm the identity and purity of the material before its use in sensitive research and development applications.
The following sections outline the standard experimental protocols for acquiring the necessary spectroscopic data.
Experimental Protocols
To ensure accurate and reproducible results, the following standard operating procedures are recommended for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) ¹H NMR (Proton NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg)
-
Number of Scans (NS): 16-64 (adjust for optimal signal-to-noise)
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
b) ¹³C NMR (Carbon-13 NMR) Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for natural abundance ¹³C NMR.
-
Instrument Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Number of Scans (NS): 1024 or more (adjust for adequate signal-to-noise)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 0 to 200 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record the spectrum and identify characteristic absorption bands for functional groups such as C≡N (nitrile), C=O (ester), and C-O.
Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters (Typical):
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis of a chemical reagent like this compound.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
While a direct spectroscopic comparison of "this compound" from different suppliers is not feasible at this time due to the lack of public reference data, this guide provides the necessary framework for researchers to conduct their own internal quality control. By following the outlined experimental protocols, scientists can generate their own spectroscopic data to ensure the identity and purity of this critical reagent, thereby safeguarding the integrity of their research. It is strongly recommended to request a Certificate of Analysis from the supplier and to perform these verification steps for each new batch received.
Safety Operating Guide
Navigating the Disposal of Dimethyl 2-Cyanosuccinate: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like Dimethyl 2-Cyanosuccinate is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for its proper disposal, ensuring compliance and safe handling.
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as institutional guidelines for chemical waste disposal. The following procedures are based on best practices for similar chemical compounds and should be adapted to your specific circumstances.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Wear solvent-resistant gloves, such as nitrile rubber.[3]
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[2]
In Case of a Spill:
-
Evacuate the immediate area.
-
Eliminate all ignition sources as the compound may be combustible.[1][4]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][2][5]
-
Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company.
-
Initial Assessment:
-
Confirm that the waste is solely this compound.
-
If mixed with other chemicals, the disposal procedure for the most hazardous component must be followed.
-
-
Containerization:
-
Storage:
-
Waste Collection:
-
Arrange for collection by your institution's licensed chemical waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for the compound.
-
-
Disposal Method:
-
The recommended disposal method is typically through a licensed chemical destruction facility or by controlled incineration.[5] Offering surplus and non-recyclable solutions to a licensed disposal company is a key step.[5]
-
Do not dispose of this compound down the drain or in regular trash.[5][6] Discharge into the environment must be avoided.[5]
-
Quantitative Data for Related Compounds
The following table summarizes key physical and chemical properties of Dimethyl Succinate, a structurally similar compound, which are relevant for its safe handling and disposal. This data is for reference and may differ for this compound.
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless |
| Odor | Aromatic |
| Melting Point/Range | 18 - 19 °C / 64.4 - 66.2 °F |
| Boiling Point/Range | 200 °C / 392 °F |
| Flash Point | 85 °C / 185 °F |
| Autoignition Temperature | 365 °C / 689 °F |
| Vapor Pressure | 0.3 mmHg @ 20 °C |
| Specific Gravity | 1.110 |
| Solubility | Soluble in water |
Data for Dimethyl Succinate[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl 2-cyanosuccinate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dimethyl 2-cyanosuccinate, a compound requiring stringent safety protocols due to its cyano functional group. Adherence to these procedures is critical for minimizing risk and ensuring responsible disposal.
Hazard Analysis and Personal Protective Equipment (PPE)
The following table summarizes the mandatory Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves (minimum 10-15 mil thickness for the outer glove).[5][6] | To prevent skin contact with the chemical. The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect the eyes and face from splashes of the chemical.[5] |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities or when there is a significant splash risk.[5][7] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[1][2][3] If work must occur outside a fume hood, a comprehensive risk assessment is required, and appropriate respiratory protection, such as a full-face respirator with a combination organic vapor/particulate cartridge, must be used.[5][8] | To prevent the inhalation of any vapors or aerosols, which could be highly toxic. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
All work with this compound must be performed within a properly functioning chemical fume hood.[1][2][3]
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.[2]
-
Crucially, never work alone when handling cyanide compounds. [1][3] Ensure a second person is aware of the work being conducted.
-
-
Donning Personal Protective Equipment (PPE) :
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
-
Chemical Handling :
-
Transport the chemical in a sealed, labeled, and non-breakable secondary container.[5]
-
When weighing the compound, if the balance cannot be placed inside the fume hood, tare the container with its lid, add the chemical inside the hood, close the container, and then weigh it.[3]
-
Avoid the formation of dust or aerosols.[5]
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use. A recommended procedure is to first wipe surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2] All cleaning materials must be disposed of as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron (if used), lab coat, face shield, goggles, and finally inner gloves.[5]
-
Wash hands and forearms thoroughly with soap and water after removing PPE.[5]
-
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or exposure.
| Emergency Scenario | Immediate Action |
| Minor Spill (inside fume hood) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Gently sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[3] 4. Decontaminate the spill area as described in the post-handling section.[2] |
| Major Spill (outside fume hood) | 1. Evacuate the laboratory immediately and alert others. 2. Prevent entry to the contaminated area. 3. Contact your institution's emergency response team. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] 2. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Acid Contamination Prevention :
-
Storage and Disposal :
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. solutionsstores.com [solutionsstores.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
